DA-7867
Description
Properties
CAS No. |
380382-38-7 |
|---|---|
Molecular Formula |
C19H18FN7O3 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-[6-(1-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C19H18FN7O3/c1-11(28)21-9-14-10-27(19(29)30-14)13-4-5-15(16(20)7-13)12-3-6-17(22-8-12)18-23-24-25-26(18)2/h3-8,14H,9-10H2,1-2H3,(H,21,28)/t14-/m0/s1 |
InChI Key |
XLLXHGCGAQJLLK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN=NN4C)F |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CN=C(C=C3)C4=NN=NN4C)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(S)-(N-3-(4-(2-m(1-methyl-5-tetrazolyl)-pyridine-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl)methyl DA-7867 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Potent Action of DA-7867: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-7867 is a novel oxazolidinone antibiotic demonstrating superior potency against a broad spectrum of aerobic and anaerobic gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by a compilation of key quantitative data and detailed experimental protocols. Visual representations of its molecular mechanism and experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
As a member of the oxazolidinone class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[2][3] This process is fundamental to bacterial viability, and its disruption leads to a bacteriostatic effect against most susceptible organisms, although bactericidal activity has been observed against some strains of Streptococcus pneumoniae.[2]
This compound exerts its effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of antibiotics that target protein synthesis at different stages.[3]
Quantitative Efficacy Data
The antibacterial potency of this compound has been quantified through in vitro and in vivo studies, consistently demonstrating superiority over linezolid, another oxazolidinone antibiotic.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 90% of clinical isolates (MIC⁹⁰).
| Organism | This compound MIC⁹⁰ (μg/mL) | Linezolid MIC⁹⁰ (μg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤0.25 | 2 |
| Vancomycin-resistant Enterococci (VRE) | 0.39 | >128 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.39 | 1.56 |
| Haemophilus influenzae | 1 | 4 |
| Moraxella catarrhalis | 0.25 | 1 |
| Bacteroides fragilis group | 2 | 4 |
| Clostridium difficile | 1 | 4 |
Data sourced from multiple studies.[1][2][3]
In Vivo Efficacy: 50% Effective Dose (ED₅₀)
In vivo protective efficacy was evaluated in murine systemic infection models, with the 50% effective dose (ED₅₀) determined.
| Challenge Organism | This compound ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |
| MRSA | 1.4 - 11.6 | 2.8 - >30 |
| VRE | 2.9 - 5.8 | 8.7 - >30 |
| PRSP | 2.3 - 4.6 | 11.5 - >30 |
Data from murine systemic infection models.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Determination of Minimum Inhibitory Concentrations (MICs)
Objective: To determine the in vitro susceptibility of bacterial isolates to this compound.
Methodology: The agar dilution method was performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).
-
Preparation of Antibiotic Plates: Serial twofold dilutions of this compound and comparator agents were prepared and added to molten Mueller-Hinton agar. For streptococci, 5% sheep blood was added to the agar. For Haemophilus influenzae, Haemophilus Test Medium was used. For anaerobic bacteria, Wilkins-Chalgren agar was used.
-
Inoculum Preparation: Bacterial isolates were grown overnight on appropriate agar plates. Colonies were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator was used to deliver the bacterial suspension onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates were incubated at 35-37°C for 16-20 hours (aerobic bacteria) or in an anaerobic chamber for 48 hours (anaerobic bacteria).
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Murine Systemic Infection Model
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
Methodology:
-
Animal Model: Specific-pathogen-free ICR mice were used.
-
Infection: Mice were challenged via intraperitoneal injection with a bacterial suspension containing a lethal dose of the test organism in 5% mucin.
-
Drug Administration: this compound and linezolid were administered orally at various doses one hour after infection.
-
Observation: Mortality was recorded over a period of 7 to 10 days.
-
ED₅₀ Calculation: The 50% effective dose (ED₅₀), the dose required to protect 50% of the infected mice from death, was calculated using Probit analysis.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration.[4][5][6] Following oral administration, the bioavailability was approximately 70.8%, with evidence of an intestinal first-pass effect.[4][5]
Conclusion
This compound is a potent oxazolidinone antibiotic that effectively inhibits bacterial protein synthesis, leading to robust in vitro and in vivo activity against a wide range of clinically important gram-positive pathogens, including those with resistance to other antimicrobial agents. Its enhanced potency compared to linezolid, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for further clinical development in the treatment of serious bacterial infections.[2]
References
- 1. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetics of this compound, a new oxazolidinone, after intravenous or oral administration to rats: intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
DA-7867: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-7867 is a novel, potent oxazolidinone antibiotic developed by Dong-A Pharmaceutical Co. in South Korea. Exhibiting significant activity against a broad spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), this compound represents a significant advancement in the search for new antimicrobial agents. This document provides an in-depth technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound, intended for professionals in the field of drug development and infectious disease research.
Discovery and Development
This compound, chemically identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide, emerged from a research program aimed at discovering new heteroaromatic ring-substituted pyridine-containing oxazolidinones with superior efficacy and an improved safety profile compared to existing treatments like linezolid.[1] Early in vitro studies demonstrated that this compound possessed greater potency than linezolid against key resistant pathogens.[1] Subsequent animal studies confirmed its potential for treating skin, soft tissue, and respiratory tract infections.
Quantitative In Vitro Activity
The in vitro antibacterial activity of this compound has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a comparative analysis with linezolid.
Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria
| Organism (No. of strains) | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Linezolid MIC Range (μg/mL) | Linezolid MIC₅₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) |
| Methicillin-susceptible S. aureus (30) | ≤0.06-0.25 | 0.12 | 0.25 | 0.5-2 | 1 | 2 |
| Methicillin-resistant S. aureus (100) | 0.12-0.25 | 0.25 | 0.25 | 1-2 | 2 | 2 |
| Vancomycin-susceptible Enterococcus faecalis (30) | ≤0.06-0.12 | 0.12 | 0.12 | 0.5-2 | 1 | 2 |
| Vancomycin-resistant Enterococcus faecalis (50) | 0.12 | 0.12 | 0.12 | 1-2 | 2 | 2 |
| Vancomycin-susceptible Enterococcus faecium (20) | ≤0.06-0.12 | 0.12 | 0.12 | 0.5-1 | 1 | 1 |
| Vancomycin-resistant Enterococcus faecium (50) | 0.12 | 0.12 | 0.12 | 1-2 | 2 | 2 |
| Streptococcus pneumoniae (100) | ≤0.008-0.12 | 0.03 | 0.06 | 0.25-1 | 0.5 | 1 |
| Streptococcus pyogenes (30) | ≤0.008-0.03 | 0.015 | 0.03 | 0.12-0.5 | 0.25 | 0.5 |
Data compiled from Yong D, et al. (2004).[1]
Table 2: In Vitro Activity of this compound against Other Notable Bacteria
| Organism (No. of strains) | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | Linezolid MIC Range (μg/mL) | Linezolid MIC₅₀ (μg/mL) | Linezolid MIC₉₀ (μg/mL) |
| Haemophilus influenzae (50) | 0.25-4 | 1 | 2 | 2-16 | 8 | 16 |
| Moraxella catarrhalis (50) | 0.25-8 | 0.5 | 1 | 2-16 | 4 | 4 |
| Bacteroides fragilis group (30) | 0.25-2 | 1 | 2 | 1-8 | 4 | 8 |
Data compiled from Yong D, et al. (2004).[1]
In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in various murine infection models.
Table 3: In Vivo Efficacy of this compound in Murine Systemic Infection Models
| Challenge Strain | This compound ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |
| Methicillin-resistant S. aureus | 2.9 | 11.8 |
| Vancomycin-resistant E. faecalis | 11.6 | >30 |
| Penicillin-resistant S. pneumoniae | 1.4 | 8.8 |
ED₅₀ represents the 50% effective dose. Data from Im, W. B., et al. (2004).[2]
In a murine respiratory tract infection model with penicillin-resistant S. pneumoniae, this compound demonstrated approximately five times greater potency than linezolid.[2] Furthermore, in a pouch infection model, this compound was more effective at reducing bacterial colony-forming units (CFU) for both MRSA and VRE compared to linezolid.[2]
Mechanism of Action
As an oxazolidinone, this compound inhibits bacterial protein synthesis at a very early stage. It binds to the 50S ribosomal subunit and prevents the formation of the initiation complex, a crucial step for the commencement of protein translation. This mechanism is distinct from many other classes of antibiotics.
Caption: Mechanism of this compound: Inhibition of the 70S initiation complex formation.
Chemical Synthesis Process
While the specific, patented synthesis route for this compound by Dong-A Pharmaceutical is proprietary, a plausible synthetic pathway can be constructed based on established methods for synthesizing pyridine-containing oxazolidinones. The general strategy involves the synthesis of the core oxazolidinone ring, followed by the coupling of the substituted pyridine moiety.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of this compound are determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted.
-
Media Preparation: Mueller-Hinton agar is prepared and autoclaved. For fastidious organisms such as Streptococcus pneumoniae, the agar is supplemented with 5% sheep blood.
-
Plate Preparation: The antimicrobial dilutions are added to the molten agar to achieve the final desired concentrations. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are grown to the logarithmic phase in a suitable broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: A multipoint inoculator is used to deliver the standardized bacterial inoculum onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in a 5% CO₂ atmosphere.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy in Murine Systemic Infection Model
The in vivo efficacy of this compound is assessed in a murine systemic infection model.
Protocol:
-
Animal Model: Male ICR mice (3-4 weeks old) are used for the study.
-
Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the challenge strain (e.g., MRSA, VRE) in 5% mucin.
-
Drug Administration: One hour post-infection, this compound and the comparator drug (linezolid) are administered orally at various doses. A control group receives the vehicle only.
-
Observation: The survival of the mice in each group is monitored for a period of 7 days.
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated using a suitable statistical method, such as probit analysis.
Conclusion
This compound is a promising new oxazolidinone antibiotic with potent in vitro and in vivo activity against a range of clinically important Gram-positive pathogens, including those with established resistance to other antimicrobial agents. Its enhanced potency compared to linezolid suggests it could be a valuable addition to the therapeutic arsenal for treating serious bacterial infections. Further clinical development is warranted to fully elucidate its safety and efficacy in humans.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potent Antibacterial Activity of DA-7867: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
DA-7867, a promising oxazolidinone antibiotic, has demonstrated remarkable potency against a wide spectrum of pathogenic bacteria, including multidrug-resistant strains. Its efficacy stems from a unique chemical architecture that optimizes its interaction with the bacterial ribosome, the cellular machinery responsible for protein synthesis. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, detailing the contribution of its core structural components to its potent antibacterial activity. This document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical pathways and relationships that govern its function.
Core Structure and Pharmacophore
This compound, chemically known as (S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide, belongs to the oxazolidinone class of antibiotics. The core pharmacophore of oxazolidinones consists of an N-aryl-substituted oxazolidinone ring with a critical (S)-configuration at the C-5 position, which bears an acetamidomethyl side chain. The unique feature of this compound lies in the intricate substitution on the N-aryl ring, specifically the 1-methyl-tetrazolyl-substituted pyridine moiety, which significantly enhances its antibacterial prowess.
Structure-Activity Relationship (SAR) Analysis
The potent activity of this compound is a result of the synergistic contributions of its distinct structural motifs. The following sections dissect the role of each component.
The Oxazolidinone Core: The Engine of Activity
The oxazolidinone ring is the cornerstone of the molecule's antibacterial action. Its primary role is to bind to the 50S ribosomal subunit, thereby inhibiting the formation of the initiation complex essential for bacterial protein synthesis. The (S)-configuration at the C-5 position is crucial for proper orientation within the ribosomal binding pocket.
The N-Aryl Moiety: Enhancing Potency and Spectrum
The nature of the substituent at the nitrogen atom of the oxazolidinone ring profoundly influences the compound's activity. In this compound, this is a 3-fluorophenyl group, a common feature in potent oxazolidinones. The fluorine atom is known to enhance metabolic stability and can contribute to favorable pharmacokinetic properties.
The Acetamidomethyl Side Chain at C-5: A Key Interaction Point
The acetamidomethyl group at the C-5 position is a hallmark of many clinically effective oxazolidinones, including linezolid. This side chain forms critical hydrogen bonds with the ribosomal RNA, anchoring the molecule to its target site. Modifications to this group can significantly impact antibacterial activity.
The Pyridine and Tetrazole Rings: The Source of Enhanced Potency
The defining feature of this compound is the complex substituent at the para-position of the phenyl ring: a pyridine ring further substituted with a 1-methyl-tetrazole. This elaborate heterocyclic system is a key contributor to the superior activity of this compound compared to earlier oxazolidinones like linezolid. The pyridine ring is a bioisostere of the benzene ring and can improve pharmacokinetic properties. The tetrazole ring, a known bioisostere for a carboxylic acid group, can participate in additional binding interactions within the ribosome, leading to enhanced inhibition of protein synthesis. The methyl group on the tetrazole ring also plays a role in optimizing the molecule's properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and in vivo activities of this compound in comparison to linezolid, highlighting its superior potency against key bacterial pathogens.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Data
| Organism (Strain) | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.78 | 2.0 - 3.13 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 0.2 - 0.39 | 1.56 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.05 - 0.39 | 1.56 |
Table 2: In Vivo Efficacy in Murine Infection Models
| Infection Model | Parameter | This compound | Linezolid |
| Systemic MRSA infection | ED₅₀ (mg/kg) | 1.4 - 2.9 | 6.0 - 11.6 |
| Respiratory PRSP infection | ED₅₀ (mg/kg) | ~2.3 | ~11.5 |
Table 3: Inhibition of Bacterial Protein Synthesis
| Compound | IC₅₀ (µM) |
| This compound | 0.157 |
| Linezolid | 1.270 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the structure-activity relationship of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare serial twofold dilutions of this compound and the comparator agent (e.g., linezolid) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in Murine Infection Models
The in vivo efficacy of this compound is assessed using various murine infection models, such as systemic infection, respiratory tract infection, and localized tissue infection models.
General Protocol for Systemic Infection Model:
-
Mice are infected intraperitoneally with a lethal dose of the bacterial pathogen (e.g., MRSA).
-
One hour post-infection, graded doses of this compound or the comparator drug are administered orally or intravenously.
-
The survival of the animals is monitored for a period of 7 to 14 days.
-
The 50% effective dose (ED₅₀), the dose that protects 50% of the infected animals from death, is calculated using probit analysis.
Bacterial Protein Synthesis Inhibition Assay
The mechanism of action of this compound is confirmed by its ability to inhibit bacterial protein synthesis in a cell-free system.
Protocol:
-
Prepare a cell-free extract containing ribosomes, tRNA, and other necessary components for protein synthesis from a susceptible bacterial strain (e.g., E. coli).
-
Set up a reaction mixture containing the cell-free extract, a suitable mRNA template (e.g., poly(U)), and a radiolabeled amino acid (e.g., [³H]-phenylalanine).
-
Add varying concentrations of this compound or a control inhibitor to the reaction mixtures.
-
Incubate the reactions at 37°C to allow for protein synthesis.
-
Precipitate the newly synthesized radiolabeled proteins and measure the incorporated radioactivity using a scintillation counter.
-
The 50% inhibitory concentration (IC₅₀), the concentration of the drug that inhibits protein synthesis by 50%, is determined.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationship and mechanism of action of this compound.
Caption: Key structural components of this compound contributing to its antibacterial activity.
Caption: Mechanism of action of this compound via inhibition of bacterial protein synthesis.
Caption: General workflow for the structure-activity relationship (SAR) studies of oxazolidinones.
Conclusion
The superior antibacterial activity of this compound is a testament to the power of rational drug design. By retaining the essential pharmacophore of the oxazolidinone class and introducing a novel, potency-enhancing tetrazolyl-pyridine moiety, this compound demonstrates significantly improved efficacy against a range of clinically important bacteria. The detailed understanding of its structure-activity relationship presented in this guide provides a solid foundation for the further development of this promising antibiotic and for the design of next-generation oxazolidinones to combat the growing threat of antimicrobial resistance.
Navigating the Solubility Landscape of DA-7867: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DA-7867, a novel oxazolidinone antibiotic. Understanding the solubility of a compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and in vitro assay design. This document compiles available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents, outlines experimental protocols for solubility determination, and illustrates the compound's mechanism of action.
Quantitative Solubility of this compound
The solubility of this compound has been reported in Dimethyl Sulfoxide (DMSO) and a specific formulation for in vivo studies. A stock solution of this compound can be prepared in DMSO at a concentration of 40 mg/mL.[1] For in vivo animal experiments, a working solution with a final concentration of 2 mg/mL has been formulated using a mixture of DMSO, PEG300, Tween 80, and saline.[1]
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/System | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Stock solution |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | 2 mg/mL | In vivo formulation |
| Water | Data not available | Described as having poor water solubility |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
Experimental Protocols for Solubility Determination
To ascertain the solubility of this compound in various solvents, standardized experimental protocols are employed. The following sections detail the methodologies for two common solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the test solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) in a sealed vial or flask.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the mean concentration from multiple replicates.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.
Methodology:
-
Compound Stock Solution: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: The DMSO stock solution is serially diluted in DMSO in a multi-well plate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the DMSO solutions, and the plate is mixed.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Mechanism of Action: Signaling Pathway
This compound belongs to the oxazolidinone class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center. This binding event interferes with the formation of the initiation complex, which is a critical early step in protein synthesis. By preventing the binding of the initiator tRNA (fMet-tRNA) to the ribosome, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect.
References
An In-depth Technical Guide on the Early Antibacterial Research of DA-7867
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the antibacterial properties of DA-7867, a novel oxazolidinone antibiotic. The document focuses on quantitative data, detailed experimental methodologies, and the mechanistic pathways associated with its antibacterial action.
Quantitative Antibacterial Activity
Early research demonstrated this compound to be a potent antibacterial agent against a range of Gram-positive bacteria, including drug-resistant strains. Its activity was frequently compared to linezolid, another oxazolidinone antibiotic.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of this compound and Linezolid against Aerobic Gram-Positive Clinical Isolates [1]
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |
| Methicillin-Susceptible Staphylococcus aureus (37) | This compound | 0.1 - 0.39 | 0.2 | 0.2 |
| Linezolid | 0.78 - 3.13 | 1.56 | 3.13 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (35) | This compound | 0.2 - 0.78 | 0.39 | 0.78 |
| Linezolid | 3.13 - 3.13 | 3.13 | 3.13 | |
| Vancomycin-Susceptible Enterococcus faecalis (36) | This compound | 0.2 - 0.2 | 0.2 | 0.2 |
| Linezolid | 1.56 - 1.56 | 1.56 | 1.56 | |
| Vancomycin-Susceptible Enterococcus faecium (34) | This compound | 0.2 - 0.39 | 0.2 | 0.2 |
| Linezolid | 1.56 - 3.13 | 1.56 | 1.56 | |
| Vancomycin-Resistant Enterococcus faecium (VRE) (36) | This compound | 0.05 - 0.39 | 0.2 | 0.2 |
| Linezolid | 1.56 - 3.13 | 1.56 | 1.56 | |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | This compound | 0.05 - 0.39 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
This compound consistently demonstrated lower MIC values compared to linezolid, indicating greater potency. For instance, the MIC₉₀ for MRSA was fourfold lower than that of linezolid, and for VRE, it was 16-fold lower[1]. All tested isolates of MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae were inhibited by this compound at concentrations of ≤0.78 μg/ml[1]. Further studies confirmed that all staphylococci were inhibited by this compound at 0.25 μg/ml, and the MIC₉₀ for staphylococcal strains was eightfold lower than that of linezolid[2].
Table 2: In Vivo Efficacy of this compound and Linezolid in Murine Infection Models [1]
| Pathogen | Infection Model | Drug | ED₅₀ (mg/kg) |
| S. aureus (MRSA) | Systemic Infection | This compound | 1.4 - 11.6 |
| Linezolid | (2-6 times higher than this compound) | ||
| S. pneumoniae (PRSP) | Respiratory Tract Infection | This compound | (5 times more potent than Linezolid) |
| Linezolid | - | ||
| E. faecium (VRE) | Granuloma Pouch | This compound | 1.5 (for 2-log killing) |
| Linezolid | 10.1 and 6.0 (for 2-log killing) |
Note: ED₅₀ represents the dose required to protect 50% of the infected animals.
In vivo studies in murine models mirrored the in vitro results, with this compound showing greater efficacy than linezolid in treating systemic and respiratory tract infections caused by resistant Gram-positive bacteria[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on this compound's antibacterial properties.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[3]
-
Bacterial Strains and Inoculum Preparation:
-
Clinical isolates of aerobic and anaerobic bacteria were used.[2][4]
-
For aerobic bacteria, colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/ml).[5] This suspension was then diluted to a final inoculum of 5 x 10⁵ CFU/ml in cation-adjusted Mueller-Hinton broth.
-
-
Assay Procedure:
-
Serial twofold dilutions of this compound and other reference antibiotics were prepared in 96-well microtiter plates.
-
Each well was inoculated with the standardized bacterial suspension.
-
Plates were incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria, anaerobic for anaerobes).
-
The MIC was recorded as the lowest concentration of the drug that completely inhibited visible growth.
-
2.2. Time-Kill Studies
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound over time.
-
Inoculum Preparation: An overnight culture of the test organism was diluted in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/ml.
-
Drug Concentrations: this compound and linezolid were tested at concentrations equivalent to multiples of their MIC (e.g., 1x, 2x, 4x MIC).
-
Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots were removed from each culture, serially diluted, and plated on appropriate agar plates.
-
Data Analysis: The number of colonies was counted after incubation, and the results were plotted as log₁₀ CFU/ml versus time. Bacteriostatic activity was defined as a <3-log₁₀ decrease in CFU/ml, while bactericidal activity was defined as a ≥3-log₁₀ decrease in CFU/ml from the initial inoculum. Early studies showed that both this compound and linezolid had bacteriostatic activity against MRSA and VRE, but exhibited bactericidal activity at four times the MIC against one of three PRSP strains.[1]
2.3. Murine Systemic Infection Model
This in vivo model was used to evaluate the protective efficacy of this compound.
-
Infection: Mice were intraperitoneally infected with a lethal dose of the bacterial pathogen (e.g., MRSA, VRE, PRSP).
-
Treatment: this compound or linezolid was administered orally or subcutaneously at various doses at specific time points post-infection.
-
Endpoint: The survival of the mice was monitored over a period of 4 to 7 days.
-
Data Analysis: The 50% effective dose (ED₅₀) was calculated as the dose that protected 50% of the infected mice from death.
Mechanism of Action: Inhibition of Protein Synthesis
This compound belongs to the oxazolidinone class of antibiotics, which are known to be inhibitors of bacterial protein synthesis.[6][7]
-
Target: The primary target of oxazolidinones is the bacterial ribosome. They bind to the 50S ribosomal subunit.[7]
-
Mechanism: This binding event occurs at an early stage of protein synthesis, specifically interfering with the formation of the initiation complex, which involves the binding of N-formylmethionyl-tRNA to the ribosome.[7][8] By preventing the formation of this complex, oxazolidinones effectively halt the initiation of protein synthesis.
-
Potency: this compound demonstrated a higher inhibitory activity on protein synthesis compared to linezolid. The 50% inhibitory concentrations (IC₅₀) for protein synthesis were 0.157 μM for this compound and 1.270 μM for linezolid, which correlates with this compound's more potent antibacterial activity.[1]
Visualizations
Diagram 1: General Experimental Workflow for In Vitro Antibacterial Activity Assessment
Workflow for in vitro antibacterial testing of this compound.
Diagram 2: Mechanism of Action of this compound (Oxazolidinone)
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of antimicrobial activity [protocols.io]
- 6. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
DA-7867: A Technical Overview of a Novel Oxazolidinone Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DA-7867, a novel oxazolidinone antibiotic. It includes key chemical and pharmacological data, a summary of its mechanism of action, and an outline of experimental methodologies used in its preclinical evaluation.
Core Compound Data
This compound is a potent, new generation oxazolidinone.[1][2][3] Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 380382-38-7 | N/A |
| Molecular Weight | 411.39 g/mol | [3] |
| Chemical Formula | (S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide | [1][2] |
Mechanism of Action and Antimicrobial Spectrum
This compound, like other oxazolidinones, functions by inhibiting bacterial protein synthesis.[1] This class of antibiotics targets the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation. This specific mode of action means there is no cross-resistance with other classes of antimicrobial agents.[2]
This compound has demonstrated potent activity against a wide range of aerobic and anaerobic gram-positive bacteria.[2][4] It has shown particular efficacy against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] In comparative studies, this compound consistently exhibits greater potency than linezolid, a first-generation oxazolidinone.[1][2][3]
The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics.
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Pillars of Oxazolidinone Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies of oxazolidinone antibiotics, a critical class of synthetic antimicrobial agents. This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the mechanisms underlying bacterial resistance. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal assays are outlined. Furthermore, complex biological pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis at a very early stage, a mechanism distinct from other classes of antibiotics.[1][2] They bind to the 50S ribosomal subunit, specifically to the peptidyl transferase center (PTC) at the A-site pocket.[1][3] This interaction interferes with the proper positioning of the initiator tRNA (fMet-tRNA), thereby preventing the formation of the 70S initiation complex, which is the first crucial step in protein synthesis.[4][5] This unique mode of action means there is no cross-resistance with other protein synthesis inhibitors.[6]
dot
Caption: Mechanism of action of oxazolidinone antibiotics.
Structure-Activity Relationships (SAR)
The antibacterial potency of oxazolidinones is intricately linked to their chemical structure. Foundational studies have identified key structural features essential for their biological activity. These include the oxazolidinone ring, the N-aryl substituent, and the acylaminomethyl group at the C5 position.[3] Modifications to these core structures have led to the development of second-generation oxazolidinones with improved efficacy and safety profiles. For instance, alterations to the C- and D-rings have been shown to correlate with potency against both susceptible and resistant bacterial strains.[7]
dot
Caption: Key structural components influencing oxazolidinone activity.
Mechanisms of Resistance
Bacterial resistance to oxazolidinones can emerge through several mechanisms, with the most common being mutations in the 23S rRNA, a component of the 50S ribosomal subunit.[6][8] These mutations, often at position G2576U, reduce the binding affinity of the drug to its target.[9] Another significant mechanism is the acquisition of transferable resistance genes, such as cfr (chloramphenicol-florfenicol resistance).[7][8][10] The cfr gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, which in turn hinders oxazolidinone binding.[7] Less common resistance mechanisms include mutations in ribosomal proteins L3 and L4 and the presence of efflux pumps that actively remove the drug from the bacterial cell.[8][10]
dot
Caption: Overview of oxazolidinone resistance mechanisms.
Quantitative Data on In Vitro Activity
The following tables summarize the in vitro activity of key oxazolidinone antibiotics against a range of clinically important Gram-positive pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Linezolid and Tedizolid against Staphylococcus aureus
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Linezolid | 0.5 - 1.5 | 2 | [3][7][8] |
| Tedizolid | 0.25 | 0.4 - 0.5 | [3][7][8] | |
| Methicillin-Resistant S. aureus (MRSA) | Linezolid | 1.5 | 2 | [6][7] |
| Tedizolid | 0.25 | 0.4 - 0.5 | [6][7] | |
| Linezolid-Resistant S. aureus (LRSA) | Linezolid | ≥8 | ≥8 | [7] |
| Tedizolid | 0.75 | 1 | [7] |
Table 2: In Vitro Activity of LCB01-0648 and Linezolid against Various Gram-Positive Cocci
| Organism | Antibiotic | MIC Range (mg/L) | MIC₉₀ (mg/L) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | LCB01-0648 | 0.125 - 1 | 0.5 | [11] |
| Linezolid | - | - | [11] | |
| Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) | LCB01-0648 | - | 0.5 | [11] |
| Linezolid | - | - | [11] | |
| Enterococcus faecalis | LCB01-0648 | - | 0.5 | [11] |
| Linezolid | - | - | [11] | |
| Enterococcus faecium | LCB01-0648 | - | 0.5 | [11] |
| Linezolid | - | - | [11] | |
| Vancomycin-Resistant Enterococci (VRE) | LCB01-0648 | - | 0.5 | [11] |
| Linezolid | - | 2 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational studies of oxazolidinone antibiotics.
Ribosome Binding Assay (Competitive Fluorescence Polarization)
This assay determines the binding affinity of an oxazolidinone to the bacterial ribosome.[9]
-
Objective: To quantify the interaction between an oxazolidinone compound and the bacterial 70S ribosome.[9]
-
Principle: This method measures the displacement of a fluorescently labeled ligand (e.g., a fluorescent derivative of an oxazolidinone) from the ribosome by the unlabeled test compound. The change in fluorescence polarization is proportional to the amount of displaced labeled ligand.[9]
-
Materials:
-
Purified bacterial 70S ribosomes
-
Fluorescently labeled oxazolidinone probe (e.g., BODIPY-labeled linezolid)
-
Test oxazolidinone compound
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT[9]
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Prepare a serial dilution of the test oxazolidinone in the assay buffer.
-
Dilute the 70S ribosomes to the desired concentration in the assay buffer.
-
In a 384-well plate, add a constant concentration of the fluorescent probe and the 70S ribosomes to each well.
-
Add varying concentrations of the test oxazolidinone to the wells. Include control wells with no competitor.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[9]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorescent probe.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the test oxazolidinone concentration.
-
Fit the data to a competitive binding model to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) from the IC₅₀ value.
-
dot
Caption: Workflow for a competitive fluorescence polarization assay.
Initiation Complex Formation Assay
This assay is used to investigate the specific step of protein synthesis initiation that is inhibited by oxazolidinones.[4]
-
Objective: To determine if oxazolidinones inhibit the formation of the 70S initiation complex.[4]
-
Principle: This assay measures the binding of radiolabeled N-formylmethionyl-tRNA ([³H]fMet-tRNA) to ribosomes in the presence of mRNA and initiation factors. A decrease in the amount of bound [³H]fMet-tRNA in the presence of an oxazolidinone indicates inhibition of initiation complex formation.[4]
-
Materials:
-
Purified 30S and 70S ribosomal subunits
-
Initiation factors (IF1, IF2, IF3)
-
Synthetic mRNA template
-
Radiolabeled initiator tRNA ([³H]fMet-tRNA)
-
Test oxazolidinone compound
-
Reaction Buffer: 20 mM HEPES (pH 7.6), 3 mM MgCl₂, 150 mM NH₄Cl, 4 mM DTT, 0.05 mM spermine, 2 mM spermidine[4]
-
Nitrocellulose filters
-
Scintillation counter
-
-
Procedure:
-
Assemble reaction mixtures containing ribosomes, initiation factors, mRNA, and [³H]fMet-tRNA in the reaction buffer.
-
Add varying concentrations of the test oxazolidinone to the reaction mixtures.
-
Incubate the reactions at 37°C for 15 minutes.[4]
-
Stop the reactions by adding ice-cold buffer.
-
Trap the ribosome-mRNA-[³H]fMet-tRNA complexes on nitrocellulose filters by vacuum filtration.
-
Wash the filters to remove unbound [³H]fMet-tRNA.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of initiation complex formation for each oxazolidinone concentration compared to the control (no drug).
-
Determine the IC₅₀ value, which is the concentration of the oxazolidinone that causes 50% inhibition.
-
dot
Caption: Workflow for an initiation complex formation assay.
In Vitro Resistance Induction Studies
These studies are performed to assess the potential for bacteria to develop resistance to an oxazolidinone antibiotic.[12]
-
Objective: To determine the frequency of spontaneous resistance mutations and to select for resistant mutants for further characterization.[12]
-
Principle: Bacteria are serially passaged in the presence of sub-inhibitory and then increasing concentrations of the antibiotic. This selective pressure allows for the isolation of mutants that have acquired resistance.[12][13]
-
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test oxazolidinone compound
-
Agar plates for colony counting
-
-
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC) of the oxazolidinone for the bacterial strain.
-
Inoculate a culture of the bacteria in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the oxazolidinone.
-
Incubate the culture until growth is observed.
-
Plate a sample of the culture onto agar plates containing the same concentration of the oxazolidinone to determine the number of viable cells.
-
Use the grown culture to inoculate a new broth culture containing a higher concentration of the oxazolidinone (e.g., 2 x the previous concentration).
-
Repeat the process of serial passage with increasing concentrations of the antibiotic.
-
Isolate colonies that grow at higher concentrations of the oxazolidinone.
-
Confirm the resistance of the isolated mutants by re-determining their MICs.
-
-
Data Analysis:
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells.
-
Characterize the genetic basis of resistance in the isolated mutants (e.g., by sequencing the 23S rRNA gene and ribosomal protein genes).
-
dot
Caption: Workflow for in vitro resistance induction studies.
References
- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]
- 4. upload.orthobullets.com [upload.orthobullets.com]
- 5. researchgate.net [researchgate.net]
- 6. seq.es [seq.es]
- 7. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 11. mdpi.com [mdpi.com]
- 12. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Emergence of Resistance in vitro and Invivo: Linezolid Combined with Fosfomycin Against Fosfomycin-Sensitive and Resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Degradation Profile of DA-7867
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-7867 is a novel oxazolidinone antibiotic, a class of synthetic antimicrobial agents effective against a range of Gram-positive bacteria. A comprehensive understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a detailed overview of the stability of this compound under various conditions and outlines the methodologies for its analysis. While specific quantitative forced degradation data for this compound is not extensively available in the public domain, this guide synthesizes the known stability characteristics and provides a framework for the requisite experimental investigations based on established principles for oxazolidinone antibiotics.
Core Stability Profile
This compound has demonstrated considerable stability in preliminary assessments. It has been reported to be stable for up to 24 hours upon incubation in a wide range of pH conditions, from 1 to 11, in various buffer solutions. Furthermore, its stability has been noted in biological matrices including rat plasma, urine, and liver homogenate, as well as in human gastric juices for up to 3 hours. This inherent stability across a broad pH spectrum suggests a robust molecular structure.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While detailed public reports of forced degradation studies specifically on this compound are limited, the following sections outline the standard experimental protocols and expected degradation behaviors for an oxazolidinone antibiotic, drawing parallels from related compounds like linezolid.
Data Presentation: Anticipated Stability under Stress Conditions
The following table summarizes the expected stability profile of this compound under forced degradation conditions, based on the general behavior of the oxazolidinone class. These values are indicative and would need to be confirmed by specific experimental studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Cleavage of the acetamide group, opening of the oxazolidinone ring. |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 10 - 20% | Ring-opening of the oxazolidinone core, hydrolysis of the acetamide moiety. |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 5 - 20% | Oxidation of the morpholine ring, formation of N-oxides. |
| Thermal Degradation | Solid State | 48 hours | 80°C | < 10% | Minimal degradation, potential for minor side-chain modifications. |
| Photolytic Degradation | Solid State & Solution | ICH Q1B | 25°C | 5 - 15% | Photolytic cleavage or rearrangement of aromatic rings. |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are the standard protocols for conducting forced degradation studies on a compound like this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL for subsequent stress studies.
Forced Degradation Procedures
-
Acidic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the mixture in a water bath at 60°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at 60°C in a water bath for 8 hours.
-
Cool the solution and neutralize with 0.1 M hydrochloric acid.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
After exposure, dissolve a portion of the sample in a suitable solvent to achieve the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare solutions of the exposed solid and dilute the exposed solution for analysis.
-
Analytical Method for Stability Indicating Assay
A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 300 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Oxazolidinones
Oxazolidinones, including this compound, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex with messenger RNA (mRNA) and the initiator transfer RNA (fMet-tRNA).
Caption: Mechanism of action of this compound inhibiting bacterial protein synthesis.
Experimental Workflow: Forced Degradation Study
The logical flow of a forced degradation study is critical for systematic evaluation of a drug substance's stability.
Caption: Workflow for conducting a forced degradation study of this compound.
Conclusion
This compound exhibits good intrinsic stability across a range of pH values and in biological fluids. To fully characterize its degradation profile, comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions are necessary. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for conducting such investigations. The resulting data will be instrumental in developing a stable pharmaceutical formulation and ensuring the quality, safety, and efficacy of this compound as a therapeutic agent. Further research to identify and characterize the specific degradation products is a critical next step in the drug development process.
In-Depth Technical Guide to the Basic Pharmacokinetic Properties of DA-7867
This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of DA-7867, a novel oxazolidinone antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical studies.
Executive Summary
This compound exhibits dose-independent pharmacokinetics following both intravenous and oral administration in rats. The compound is well-absorbed orally with a bioavailability of approximately 70.8%. It demonstrates low tissue affinity and undergoes minimal metabolism. The primary route of elimination is through fecal and urinary excretion of the unchanged drug. This compound shows moderate protein binding.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound derived from preclinical studies in rats.
Table 1: Pharmacokinetic Parameters of this compound After Intravenous Administration in Rats
| Dose (mg/kg) | AUC₀₋∞ (µg·min/mL) | CL (mL/min/kg) | Vss (mL/kg) |
| 1 | 1090 | 0.917 | - |
| 5 | 5480 | 0.912 | - |
| 10 | 11100 | 0.901 | - |
| 20 | 22100 | 0.905 | - |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vss: Volume of distribution at steady state. Data compiled from studies in Sprague-Dawley rats.
Table 2: Pharmacokinetic Parameters of this compound After Oral Administration in Rats
| Dose (mg/kg) | AUC₀₋∞ (µg·min/mL) | Cmax (µg/mL) | Tmax (min) | F (%) |
| 1 | 780 | - | - | 71.6 |
| 5 | 3850 | - | - | 70.3 |
| 10 | 7860 | - | - | 70.8 |
| 20 | 15800 | - | - | 71.5 |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability. Data compiled from studies in Sprague-Dawley rats.
Table 3: Physicochemical and Binding Properties of this compound
| Parameter | Value |
| Protein Binding (Rat Plasma) | 72.3%[1][2][3] |
| Protein Binding (4% Human Serum Albumin) | 50.6%[1][2][3][4][5] |
| Plasma-to-Blood Cell Concentration Ratio (Rabbit) | 1.39 - 1.63[1][2][3][4][5] |
Core Pharmacokinetic Profile
Absorption
Following oral administration in rats, this compound is well-absorbed from the gastrointestinal tract. Studies have shown an absolute bioavailability (F) of approximately 70.8% at an oral dose of 10 mg/kg[4][6]. A small fraction, around 8.27% of the administered oral dose, remains unabsorbed[4][6]. The pharmacokinetics of this compound are dose-independent for oral administration at doses ranging from 1 to 20 mg/kg[4][6].
Distribution
This compound exhibits low affinity for tissues in rats. Following both intravenous and oral administration at a dose of 20 mg/kg, the tissue-to-plasma concentration ratios were found to be less than unity, suggesting limited tissue penetration[3][4]. The protein binding of this compound in fresh rat plasma is 72.3%[1][2][3]. In studies with 4% human serum albumin, the binding was determined to be 50.6% for concentrations ranging from 0.5 to 20 µg/mL[1][2][3][4][5]. The partitioning between plasma and blood cells in rabbit blood is rapid, reaching equilibrium within 30 seconds of mixing[1][2][3][4][5].
Metabolism
In vitro studies using the 9000g supernatant fraction of rat tissues have indicated that this compound undergoes almost negligible metabolism[1][2][3][4][5]. This suggests that the clearance of this compound is not primarily dependent on metabolic transformation.
Excretion
The elimination of this compound is slow, with a time-averaged total body clearance of approximately 0.915 mL/min/kg after intravenous administration of 10 mg/kg in rats[3][4]. The major route of elimination is via fecal and urinary excretion of the unchanged drug. After intravenous administration, approximately 85% of the dose is recovered as the parent compound in urine and feces over a 14-day period[5].
An intestinal first-pass effect has been observed, accounting for the elimination of about 21.8% of the oral dose[4][6].
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Drug Administration:
-
Intravenous (IV): this compound was dissolved in a suitable vehicle and administered via the jugular vein at doses ranging from 1 to 20 mg/kg.
-
Oral (PO): this compound, suspended in 1% hydroxypropyl methylcellulose (HPMC), was administered by oral gavage at doses ranging from 1 to 20 mg/kg[6].
-
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 90, 120, 240, 360, 480, 720, 960, 1440, 2160, and 2880 minutes) into heparinized tubes[6]. Plasma was separated by centrifugation and stored at -70°C until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection at 300 nm[7]. The mobile phase consisted of 20 mM KH₂PO₄ and acetonitrile (75:25, v/v) run through a C18 reversed-phase column[7].
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, CL, Cmax, and Tmax.
In Vitro Metabolism Study
-
Tissue Preparation: The 9000g supernatant fraction from various rat tissues was prepared.
-
Incubation: this compound was incubated with the 9000g supernatant fraction for 30 minutes[1][2][3][4][5].
-
Analysis: The concentration of this compound remaining after incubation was measured to assess the extent of metabolism[1][2][3][4][5].
Protein Binding Assay
-
Method: The protein binding of this compound in rat plasma and to human serum albumin was determined.
-
Procedure: this compound at various concentrations (0.5 to 20 µg/mL) was incubated with rat plasma or a 4% human serum albumin solution[1][2][3][4][5]. The free and bound fractions of the drug were separated and quantified.
Stability Studies
-
Conditions: The stability of this compound was evaluated in various buffer solutions with pH values ranging from 1 to 11, Sørensen phosphate buffer (pH 7.4), rat plasma, urine, liver homogenate, and human gastric juices[1][2][3][4][5].
-
Duration: Incubations were carried out for up to 24 hours for most matrices and 3 hours for human gastric juices[1][2][3][4][5].
-
Analysis: The concentration of this compound was measured at different time points to assess its stability.
Visualizations
Caption: Pharmacokinetic pathway of this compound after oral and intravenous administration.
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, blood partition and protein binding of this compound, a new oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a new oxazolidinone, after intravenous or oral administration to rats: intestinal first-pass effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of this compound, a new oxazolidinone, in human plasma and urine and in rat tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: DA-7867 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of DA-7867, a novel oxazolidinone antibiotic, against various bacterial strains. The provided methodologies are based on established standards for antimicrobial susceptibility testing.
Introduction
This compound is a potent oxazolidinone antibiotic with demonstrated in vitro activity against a range of aerobic and anaerobic bacteria.[1][2] It has shown particular efficacy against Gram-positive organisms, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[3][4] The mechanism of action of this compound, like other oxazolidinones, involves the inhibition of bacterial protein synthesis.[3] This document outlines the materials, procedures, and data interpretation for conducting MIC testing of this compound.
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound Against Gram-Positive Clinical Isolates
| Organism (No. of Isolates) | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) |
| Methicillin-susceptible S. aureus (50) | 0.1 - 0.78 | 0.39 | 0.39 | 1.56 |
| Methicillin-resistant S. aureus (100) | 0.2 - 0.78 | 0.39 | 0.39 | 1.56 |
| Vancomycin-susceptible Enterococcus spp. (50) | 0.1 - 0.39 | 0.2 | 0.2 | 1.56 |
| Vancomycin-resistant Enterococcus spp. (100) | 0.1 - 0.39 | 0.2 | 0.2 | 3.13 |
| Penicillin-susceptible S. pneumoniae (50) | 0.05 - 0.2 | 0.1 | 0.1 | 0.78 |
| Penicillin-resistant S. pneumoniae (100) | 0.05 - 0.39 | 0.2 | 0.2 | 0.78 |
Data compiled from studies assessing the in vitro activity of this compound.[3]
Table 2: Comparative MIC90 of this compound and Linezolid Against Staphylococci
| Organism (No. of Isolates) | This compound MIC90 (μg/mL) | Linezolid MIC90 (μg/mL) |
| Staphylococci (150) | ≤0.25 | 2 |
This table highlights the enhanced potency of this compound compared to linezolid against staphylococcal isolates.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., MRSA, VRE, PRSP)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
2. Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Further dilutions should be made in sterile CAMHB.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a range of this compound concentrations.
-
Leave one well with no antimicrobial agent as a positive growth control and one well with uninoculated broth as a negative control.
-
Inoculate each well (except the negative control) with 10 µL of the standardized bacterial suspension.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show distinct turbidity, and the negative control well should remain clear.
Visualizations
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Performing a Time-Kill Assay with DA-7867
Audience: Researchers, scientists, and drug development professionals.
Introduction
DA-7867 is a novel oxazolidinone antibiotic with potent activity against a range of aerobic and anaerobic bacteria, particularly gram-positive organisms.[1][2] As a member of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting protein synthesis.[3] Time-kill assays are a crucial in vitro method to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time. This document provides a detailed protocol for performing a time-kill assay with this compound.
Core Principles
The time-kill assay involves exposing a standardized bacterial inoculum to a range of antibiotic concentrations and quantifying the viable bacterial count at specified time intervals. The change in bacterial viability over time provides a dynamic picture of the antibiotic's effect. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[3]
Experimental Protocols
Materials
-
This compound (analytical grade)
-
Target bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), Penicillin-resistant Streptococcus pneumoniae (PRSP))[3]
-
Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB))
-
Appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (optional)
-
Sterile culture tubes or flasks
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
-
Colony counter
Methodology
1. Determination of Minimum Inhibitory Concentration (MIC):
Prior to the time-kill assay, the MIC of this compound against the test organism(s) must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines. This value is essential for selecting the appropriate concentrations for the time-kill assay. Published studies indicate that this compound inhibits most staphylococci at ≤0.25 μg/ml.[1]
2. Inoculum Preparation:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of broth medium.
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard or an optical density of approximately 0.1 at 600 nm).
-
Dilute the logarithmic-phase culture in fresh, pre-warmed broth to achieve a starting inoculum concentration of approximately 10^6 to 10^7 CFU/mL.[3]
-
Perform a viable count of the initial inoculum (T=0) by serial dilution and plating to confirm the starting concentration.
3. Time-Kill Assay Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO)) and then dilute further in the broth medium to achieve the desired final concentrations.
-
In sterile tubes or flasks, add the standardized bacterial inoculum to the broth containing this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[3]
-
Include a growth control tube containing the bacterial inoculum without any antibiotic.
-
Incubate all tubes at 37°C, with shaking if appropriate for the organism.
-
At specified time points (e.g., 0, 1, 3, 5, 7, and 24 hours), withdraw an aliquot from each tube.[3]
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.
-
Determine the change in log10 CFU/mL from the initial inoculum (T=0) for each concentration at each time point.
Data Presentation
The results of the time-kill assay should be summarized in a clear and organized table.
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC this compound (log10 CFU/mL) | 2x MIC this compound (log10 CFU/mL) | 4x MIC this compound (log10 CFU/mL) |
| 0 | 6.5 | 6.5 | 6.5 | 6.5 |
| 1 | 7.0 | 6.2 | 5.8 | 5.2 |
| 3 | 7.8 | 5.5 | 4.9 | 4.1 |
| 5 | 8.5 | 5.0 | 4.2 | 3.5 |
| 7 | 9.0 | 4.8 | 3.8 | <3.0 |
| 24 | 9.5 | 4.5 | 3.5 | <3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound time-kill assay.
Mechanism of Action of Oxazolidinones
Caption: Mechanism of action of this compound.
Interpretation of Results
-
Bacteriostatic Activity: A reduction in bacterial count of <3-log10 CFU/mL compared to the initial inoculum. Studies have shown that this compound exhibits bacteriostatic activity against MRSA and VRE.[3]
-
Bactericidal Activity: A reduction in bacterial count of ≥3-log10 CFU/mL compared to the initial inoculum. This compound has demonstrated bactericidal activity against certain strains of PRSP, particularly at concentrations of 4x the MIC.[3]
Conclusion
The time-kill assay is an essential tool for characterizing the antimicrobial activity of this compound. This detailed protocol provides a framework for researchers to reliably assess its bactericidal or bacteriostatic effects against clinically relevant pathogens. The data generated from these assays are critical for understanding the pharmacodynamics of this compound and informing its potential clinical applications.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-7867 in a Murine Model of Systemic Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-7867 is a novel oxazolidinone antibiotic demonstrating potent activity against a broad spectrum of aerobic Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1] In preclinical murine models of systemic infection, this compound has shown superior efficacy compared to linezolid, another member of the oxazolidinone class.[1] These application notes provide detailed protocols for utilizing this compound in a murine model of systemic infection, along with data presentation and visualization of key pathways and workflows.
The mechanism of action of oxazolidinones, including this compound, involves the inhibition of bacterial protein synthesis.[2][3] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical early step in protein synthesis.[2][3][4] This unique mechanism of action results in no cross-resistance with other classes of antibiotics.
Data Presentation
The in vivo efficacy of this compound in a murine systemic infection model is summarized below. The 50% effective dose (ED₅₀), which is the dose required to protect 50% of infected mice from death, was determined for various Gram-positive pathogens.[1]
| Bacterial Strain | Organism | This compound ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |
| S. aureus M86 | Methicillin-Susceptible S. aureus (MSSA) | 3.2 | 6.2 |
| S. aureus M126 | Methicillin-Resistant S. aureus (MRSA) | 1.4 | 8.9 |
| E. faecium U1211 | Vancomycin-Resistant Enterococcus (VRE) | 2.1 | 12.3 |
| S. pneumoniae 519 | Penicillin-Susceptible S. pneumoniae (PSSP) | 11.6 | >50 |
| S. pneumoniae 542 | Penicillin-Resistant S. pneumoniae (PRSP) | 2.9 | 15.2 |
Experimental Protocols
Murine Systemic Infection Model
This protocol describes the induction of a lethal systemic infection in mice and subsequent treatment with this compound to evaluate its in vivo efficacy.[1]
Materials:
-
This compound
-
Linezolid (for comparison)
-
Vehicle for drug suspension (e.g., 10% hydroxypropylcellulose)
-
Specific pathogen-free ICR male mice (3-4 weeks old)
-
Challenge bacterial strain (e.g., MRSA, VRE, PRSP)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
5% Mucin
-
Sterile saline
-
Standard laboratory equipment for animal handling, injections, and microbiological procedures.
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least 48 hours before the experiment with ad libitum access to food and water.
-
Preparation of Bacterial Inoculum: a. Culture the challenge bacterial strain overnight in an appropriate broth medium. b. Dilute the overnight culture in fresh broth and incubate until it reaches the mid-logarithmic growth phase. c. Harvest the bacteria by centrifugation, wash the pellet with sterile saline, and resuspend in sterile saline. d. Dilute the bacterial suspension in 5% mucin to a concentration sufficient to kill 100% of untreated control mice. The exact concentration will need to be determined empirically for each bacterial strain.
-
Induction of Systemic Infection: a. Infect mice via intraperitoneal injection with the prepared bacterial inoculum.
-
Drug Preparation and Administration: a. Prepare suspensions of this compound and linezolid in the chosen vehicle. b. Administer the drug suspensions orally to the mice 1 hour after the bacterial infection.[1] Use multiple dosage groups to determine the ED₅₀.
-
Monitoring and Data Collection: a. Observe the mice for mortality for a period of 10 days.[1] b. Record the number of surviving mice in each treatment and control group daily.
-
Data Analysis: a. Calculate the 50% effective dose (ED₅₀) and 95% confidence limits using Probit analysis.
Determination of Bacterial Burden in Tissues (Optional)
To further assess the efficacy of this compound, the bacterial load in various organs can be quantified.
Protocol:
-
At predetermined time points post-infection and treatment, euthanize a subset of mice from each group.
-
Aseptically harvest organs of interest (e.g., kidneys, liver, spleen).
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) to determine the bacterial burden per gram of tissue.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Murine systemic infection model workflow.
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-7867 in Treating Soft Tissue Infections in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-7867 is a novel oxazolidinone antibiotic with potent activity against a range of gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This document provides detailed application notes and protocols for the evaluation of this compound in a murine soft tissue infection model. The provided methodologies are based on established preclinical studies and are intended to guide researchers in the in vivo assessment of this compound.[1]
Mechanism of Action
This compound, as an oxazolidinone, inhibits bacterial protein synthesis.[1] This class of antibiotics targets an early stage of protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] This binding event interferes with the formation of the initiation complex, which involves the association of the 30S and 50S ribosomal subunits with mRNA and fMet-tRNA.[4][6] By preventing the formation of a functional 70S initiation complex, oxazolidinones effectively halt the translation process, leading to a bacteriostatic effect against susceptible bacteria.[1][4]
Data Presentation
The in vivo efficacy of this compound in a murine soft tissue infection model has been quantified and compared with linezolid. The data below summarizes the reduction in bacterial colony-forming units (CFU) in the pouch fluid 24 hours post-infection.
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/mL (vs. MRSA M126) | Mean Log10 CFU/mL (vs. E. faecium U1211) |
| Control (Untreated) | - | 7.95 | 7.62 |
| This compound | 1 | 6.55 | 6.45 |
| 3 | 5.21 | 4.98 | |
| 10 | 3.87 | 3.55 | |
| Linezolid | 3 | 7.12 | 6.98 |
| 10 | 6.23 | 5.87 | |
| 30 | 5.11 | 4.76 |
Data adapted from Yoon et al., Antimicrobial Agents and Chemotherapy, 2003.[1]
Experimental Protocols
The following protocols are for a murine air pouch soft tissue infection model.
Materials
-
ICR male mice
-
Sterile air
-
Challenge bacterial strains (e.g., MRSA M126, E. faecium U1211)
-
5% mucin solution
-
This compound
-
Linezolid (for comparison)
-
Sterile saline
-
Syringes and needles
-
Oral gavage needles
Experimental Workflow
Detailed Protocol
-
Animal Model:
-
Use ICR male mice.
-
House the animals in accordance with institutional guidelines.
-
-
Air Pouch Creation:
-
Inject 3 ml of sterile air subcutaneously into the backs of the mice to create an air pouch.[1]
-
-
Bacterial Challenge:
-
Drug Administration:
-
Immediately after bacterial infection, administer this compound or the comparator drug (e.g., linezolid) orally.[1]
-
Prepare drug solutions at the desired concentrations (e.g., 1, 3, and 10 mg/kg for this compound; 3, 10, and 30 mg/kg for linezolid).[1]
-
Administer the drugs using oral gavage.
-
Include a vehicle control group that receives the drug vehicle without the active compound.
-
-
Sample Collection and Analysis:
-
Twenty-four hours after drug administration, inject 5 ml of sterile saline into the air pouch.[1]
-
Gently massage the pouch to ensure mixing.
-
Aspirate the fluid from the pouch.
-
Perform serial dilutions of the aspirated fluid and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per ml.
-
Conclusion
This compound has demonstrated significant in vivo efficacy in a murine soft tissue infection model, showing greater potency than linezolid in reducing bacterial loads of MRSA and VRE.[1] The protocols and data presented here provide a framework for further preclinical evaluation of this compound as a potential therapeutic agent for soft tissue infections caused by multi-drug resistant gram-positive bacteria. Further studies are warranted to confirm these findings and to further characterize the pharmacokinetic and pharmacodynamic properties of this promising compound.[1]
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DA-7867 Efficacy Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and the host immune system. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, adhering to a surface. This matrix acts as a protective barrier, contributing to the increased resistance of biofilm-associated bacteria. DA-7867 is a novel oxazolidinone antibiotic that has demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting protein synthesis.[1][2][3][4] While its efficacy against planktonic (free-floating) bacteria is established[1][2][3][4], its effectiveness against the more resilient biofilm forms requires specific assessment.
These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound against bacterial biofilms, enabling researchers to quantify its inhibitory and eradicating properties. The methodologies described herein are fundamental for preclinical assessment and drug development programs targeting biofilm-associated infections.
Key Signaling Pathways in Gram-Positive Biofilm Formation
The formation of biofilms in Gram-positive bacteria, such as Staphylococcus aureus, is a complex process regulated by multiple signaling pathways. A key pathway involves the accessory gene regulator (agr) quorum-sensing system , which controls the expression of virulence factors and biofilm maturation and dispersal in a cell-density-dependent manner.[3][5][6][7][8][9][10][11][12] Another critical component is the ica operon , responsible for the synthesis of polysaccharide intercellular adhesin (PIA) , a major component of the biofilm matrix that mediates cell-to-cell adhesion.[1][4][13][14] Furthermore, the cidA and lrgA genes play a role in modulating cell lysis and the release of extracellular DNA (eDNA), which is an important structural component of the biofilm matrix.[2][15][16]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Assessment of Biofilm Inhibition (Minimum Biofilm Inhibitory Concentration - MBIC)
This assay evaluates the ability of this compound to prevent biofilm formation.
Methodology:
-
In a 96-well flat-bottom microtiter plate, perform serial two-fold dilutions of this compound in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).
-
Inoculate each well with a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Quantify the remaining biofilm using the Crystal Violet Assay (Protocol 4).
-
The MBIC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the untreated control.
Assessment of Biofilm Eradication (Minimum Biofilm Eradication Concentration - MBEC)
This assay determines the concentration of this compound required to eradicate pre-formed biofilms.
Methodology:
-
Grow biofilms in a 96-well microtiter plate for 24 hours as described in the MBIC protocol (steps 2-3).
-
After 24 hours, discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.
-
Incubate for another 24 hours at 37°C.
-
After treatment, wash the wells with PBS and quantify the remaining viable bacteria using the CFU Assay (Protocol 5).
-
The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥3-log10) in the CFU count compared to the untreated control.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This is a colorimetric assay to quantify the total biofilm biomass.
Methodology:
-
Following the MBIC or MBEC protocol, after washing the wells, add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS to remove excess stain.
-
Dry the plate for at least 30 minutes.
-
Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
Quantification of Biofilm Viability (Colony-Forming Unit - CFU Assay)
This assay determines the number of viable bacterial cells within the biofilm.
Methodology:
-
After the treatment period in the MBEC protocol, wash the wells with PBS.
-
Add 200 µL of PBS to each well and scrape the biofilm from the surface.
-
Transfer the suspension to a microcentrifuge tube and sonicate or vortex vigorously to disaggregate the biofilm.
-
Perform serial dilutions of the bacterial suspension in PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours and count the resulting colonies to determine the CFU/mL.
Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.
Methodology:
-
Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.
-
After the desired incubation period, gently wash the coverslips with PBS.
-
Stain the biofilms with a viability stain, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which stains live cells green (SYTO 9) and dead cells red (propidium iodide).
-
Mount the coverslips on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope.
-
Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the efficacy of this compound against bacterial biofilms.
References
- 1. Biofilm Formation, icaADBC Transcription, and Polysaccharide Intercellular Adhesin Synthesis by Staphylococci in a Device-Related Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cidA murein hydrolase regulator contributes to DNA release and biofilm development in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing in Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quorum Sensing in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Research Portal [iro.uiowa.edu]
- 8. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 9. agr-Mediated Dispersal of Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 11. A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biofilm formation, agr typing and antibiotic resistance pattern in methicillin-resistant Staphylococcus aureus isolated from hospital environments | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. journals.asm.org [journals.asm.org]
- 16. The cidA murein hydrolase regulator contributes to DNA release and biofilm development in Staphylococcus aureus. | Cassat Lab [vumc.org]
DA-7867: In Vitro Efficacy Against Anaerobic Bacteria - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of DA-7867, a novel oxazolidinone, against a range of anaerobic bacteria. The data presented is based on published research and is intended to guide further investigation into the therapeutic potential of this compound.
Introduction
This compound is a new hetero-ring-substituted pyridine-containing oxazolidinone, identified as (S)-[N-3-(4-(2-(1-methyl-5-tetrazolyl)-pyridin-5-yl)-3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide.[1] Like other oxazolidinones, it is a protein synthesis inhibitor.[2] In vitro studies have demonstrated its potent activity against a variety of aerobic gram-positive bacteria, including multidrug-resistant strains.[1][2][3][4][5] This document focuses specifically on its efficacy against clinically relevant anaerobic bacteria.
Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to this compound
The in vitro activity of this compound against various anaerobic bacterial isolates was compared to that of other antimicrobial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of efficacy.
Table 1: Comparative MICs of this compound and Other Antimicrobials Against Anaerobic Bacteria (µg/ml)
| Organism (No. of Isolates) | Antimicrobial Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Gram-Positive Anaerobes | ||||
| Clostridium difficile (22) | This compound | 0.12-1 | 0.25 | 0.5 |
| Linezolid | 0.5-2 | 1 | 2 | |
| Metronidazole | 0.12-1 | 0.25 | 0.5 | |
| Vancomycin | 0.25-1 | 0.5 | 1 | |
| Peptostreptococcus spp. (30) | This compound | ≤0.06-0.5 | 0.12 | 0.25 |
| Linezolid | 0.25-2 | 0.5 | 1 | |
| Penicillin G | ≤0.06-4 | 0.12 | 1 | |
| Clindamycin | ≤0.06- >128 | 0.12 | >128 | |
| Gram-Negative Anaerobes | ||||
| Bacteroides fragilis group (60) | This compound | 0.25-4 | 1 | 2 |
| Linezolid | 0.5-8 | 2 | 4 | |
| Cefotaxime | 4->128 | 64 | >128 | |
| Chloramphenicol | 2-8 | 4 | 4 | |
| Prevotella spp. (30) | This compound | 0.12-2 | 0.5 | 1 |
| Linezolid | 0.25-4 | 1 | 2 | |
| Penicillin G | ≤0.06-16 | 0.25 | 4 | |
| Clindamycin | ≤0.06->128 | 0.12 | 16 |
Data sourced from Yong et al., 2004.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for determining the in vitro activity of this compound against anaerobic bacteria.[1]
Bacterial Isolates
-
Source: Recent clinical isolates of various anaerobic bacteria were used.
-
Identification: Bacterial identification was confirmed using conventional biochemical methods and commercial identification systems (e.g., ID 32 GN, ATB 32A system).[1]
Antimicrobial Agents
-
This compound was obtained from Dong-A Pharmaceutical Co., Yongin, Korea.[1]
-
Other comparator antimicrobial agents were sourced from various pharmaceutical and chemical companies.[1]
Antimicrobial Susceptibility Testing
The agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), was employed for antimicrobial susceptibility testing.[1][6]
Protocol:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium for the agar dilution susceptibility testing of anaerobic bacteria.
-
Antimicrobial Stock Solution Preparation: Prepare stock solutions of this compound and other antimicrobial agents by dissolving the powdered drug in a suitable solvent to a known concentration.
-
Preparation of Antimicrobial-Containing Plates:
-
A series of agar plates containing twofold serial dilutions of each antimicrobial agent are prepared.
-
The antimicrobial solutions are added to the molten agar and mixed thoroughly before pouring into petri dishes.
-
A growth control plate containing no antimicrobial agent is also prepared.
-
-
Inoculum Preparation:
-
Bacterial isolates are grown in an appropriate broth medium (e.g., supplemented brain heart infusion broth) for 24 to 48 hours in an anaerobic environment.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard.
-
-
Inoculation:
-
The standardized bacterial suspensions are applied to the surface of the prepared agar plates using a multipoint inoculator.
-
-
Incubation:
-
The inoculated plates are incubated in an anaerobic chamber at 35-37°C for 48 hours.[1]
-
-
Determination of MIC:
-
Following incubation, the plates are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Quality Control:
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining the in vitro activity of this compound and its mechanism of action.
Caption: Workflow for MIC Determination of this compound
Caption: Mechanism of Action of Oxazolidinones like this compound
Discussion
The in vitro data indicates that this compound possesses significant activity against both gram-positive and gram-negative anaerobic bacteria. Notably, for gram-positive anaerobes such as Clostridium difficile and Peptostreptococcus spp., the MIC₉₀ values of this compound were generally lower than or comparable to those of linezolid and other commonly used agents.[3]
Against the Bacteroides fragilis group and Prevotella spp., this compound demonstrated slightly lower MIC₉₀ values than linezolid, suggesting a potentially similar spectrum of activity against these gram-negative anaerobes.[3] The favorable characteristic of not significantly disturbing the intestinal flora is an important consideration for antimicrobial agents.[3] The activity of this compound against Clostridium difficile may suggest a lower risk of overgrowth of this organism in the intestine.[3]
Conclusion
This compound exhibits potent in vitro activity against a broad range of anaerobic bacteria. The provided protocols offer a standardized approach for researchers to further evaluate the efficacy of this compound and similar compounds. These findings warrant additional studies to explore the clinical utility of this compound in treating anaerobic infections.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application of DA-7867 in Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DA-7867 is a novel oxazolidinone antibiotic with potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3][4][5][6] Its mechanism of action is the inhibition of bacterial protein synthesis, a mode of action specific to oxazolidinones, which results in no observed cross-resistance with other antibiotic classes.[1] This makes this compound a valuable tool for researchers studying the mechanisms of antibiotic resistance, particularly in the context of Gram-positive pathogens.
The primary application of this compound in this field is in the investigation of resistance mechanisms to oxazolidinones themselves. Resistance to this class of antibiotics can emerge through several key pathways, providing distinct avenues of study for which this compound can be a useful molecular probe.
Key Research Applications:
-
Investigating Target-Site Mutations: The primary mechanism of oxazolidinone resistance is mutations in the 23S rRNA gene, which encodes the peptidyl transferase center of the 50S ribosomal subunit where these drugs bind.[2][3][7] this compound can be used in serial passage experiments to select for resistant mutants. Subsequent sequencing of the 23S rRNA genes in these mutants can identify specific mutations that confer resistance. Additionally, mutations in ribosomal proteins L3 and L4, which are near the peptidyl transferase center, have also been implicated in resistance.[3][4]
-
Studying Horizontally Acquired Resistance Genes: Several plasmid-mediated genes have been identified that confer resistance to oxazolidinones. These include cfr (chloramphenicol-florfenicol resistance), optrA (oxazolidinone/phenicol transferable resistance), and poxtA (phenicol-oxazolidinone-tetracycline resistance).[2][3][7] this compound can be used in susceptibility testing of clinical isolates to screen for the presence of these genes. It can also be used in studies involving the transfer of plasmids carrying these genes between bacterial strains to understand their dissemination.
-
Evaluating Efflux Pump Activity: Although less common for oxazolidinones, efflux pumps are a major mechanism of resistance to many antibiotics. This compound can be used in combination with known efflux pump inhibitors to determine if efflux plays a role in reduced susceptibility in certain bacterial strains.
-
Potentiation and Synergy Studies: While no specific studies on this compound in synergistic combinations were identified, this remains a potential area of investigation. This compound could be tested in combination with other antibiotics to see if it can potentiate their activity against resistant strains, a strategy that has been successful with other antimicrobial agents.
Data Presentation
The following tables summarize the in vitro and in vivo activity of this compound against various resistant bacterial strains, providing a baseline for resistance studies.
Table 1: In Vitro Activity of this compound and Linezolid Against Aerobic Gram-Positive Bacteria
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Methicillin-Resistant S. aureus (MRSA) | This compound | ≤0.05 - 0.78 | - | 0.78 |
| Linezolid | - | - | 3.13 | |
| Vancomycin-Resistant Enterococci (VRE) | This compound | ≤0.05 - 0.39 | - | 0.39 |
| Linezolid | - | - | 1.56 | |
| Penicillin-Resistant S. pneumoniae (PRSP) | This compound | 0.05 - 0.39 | - | 0.39 |
| Linezolid | - | - | 1.56 |
Data compiled from multiple sources.[3][8]
Table 2: In Vivo Efficacy of this compound and Linezolid in Murine Systemic Infection Models
| Organism | Antibiotic | ED50 (mg/kg) |
| MRSA | This compound | 1.4 - 2.5 |
| Linezolid | 5.7 - 8.3 | |
| VRE | This compound | 11.6 |
| Linezolid | 23.4 | |
| PRSP | This compound | 1.9 - 3.4 |
| Linezolid | 9.9 - 11.2 |
ED50: 50% effective dose. Data compiled from multiple sources.[3][8]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
-
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of this compound in the 96-well plate using CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final concentration in each well after inoculation is approximately 5 x 105 CFU/mL.
-
Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
2. Time-Kill Assay
This protocol provides a general framework for conducting time-kill assays.
-
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
-
Materials:
-
This compound
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Agar plates for colony counting
-
-
Procedure:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the antibiotic.
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
-
3. In Vitro Protein Synthesis Inhibition Assay
This is a generalized protocol for a cell-free transcription-translation system.
-
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis.
-
Materials:
-
This compound
-
E. coli S30 cell-free extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)
-
DNA template (e.g., a plasmid encoding a specific protein like luciferase or chloramphenicol acetyltransferase)
-
Transcription and translation reagents (e.g., ATP, GTP, RNA polymerase)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Set up the transcription-translation reaction mixture containing the S30 extract, amino acids, DNA template, and other necessary reagents.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-drug control. The IC50 is the concentration of this compound that causes 50% inhibition of protein synthesis.
-
4. Murine Systemic Infection Model
This is a generalized protocol for assessing in vivo efficacy. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Objective: To evaluate the in vivo efficacy of this compound in a systemic infection model.
-
Materials:
-
This compound
-
Vehicle for drug administration (e.g., sterile water, carboxymethyl cellulose)
-
Pathogenic bacterial strain (e.g., MRSA)
-
Mice (e.g., ICR or BALB/c)
-
Mucin (optional, to enhance infectivity)
-
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Infect mice via an appropriate route (e.g., intraperitoneal injection) with a lethal or sublethal dose of the bacteria. The bacterial suspension may be mixed with mucin to enhance virulence.
-
At a specified time post-infection (e.g., 1 hour), administer this compound to groups of mice at various doses. The route of administration can be oral or parenteral. Include a control group that receives only the vehicle.
-
Monitor the mice for a set period (e.g., 7-10 days) and record mortality.
-
Calculate the 50% effective dose (ED50), which is the dose of this compound that protects 50% of the infected mice from death, using a statistical method such as probit analysis.
-
Visualizations
Workflow for MIC Determination.
Oxazolidinone Resistance Mechanisms.
References
- 1. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. | Semantic Scholar [semanticscholar.org]
- 2. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for DA-7867 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-7867 is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a broad spectrum of aerobic and anaerobic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). As a member of the oxazolidinone class, this compound exerts its antibacterial effect by inhibiting protein synthesis at an early stage. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various in vitro experimental settings, along with relevant physicochemical and biological data to guide researchers in their studies.
Physicochemical and Biological Properties of this compound
A summary of the key properties of this compound is presented in the table below, compiled from available research data.
| Property | Value | Reference |
| Chemical Name | (S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide | [1] |
| Molecular Weight | 411.39 g/mol | [2] |
| Appearance | Powder | [2] |
| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. | [3][4][5] |
In Vitro Antibacterial Activity of this compound
This compound has demonstrated significant potency against a variety of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens.
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (all strains) | ≤0.78 | [6] | ||
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | [1] | ||
| Vancomycin-Resistant Enterococci (VRE) | ≤0.39 | [6] | ||
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.05 - 0.39 | ≤0.39 | [6] |
Preparation of this compound Stock Solutions
The following protocols are recommended for the preparation of this compound stock solutions for in vitro experiments. It is crucial to use aseptic techniques in a biological safety cabinet to maintain sterility.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, disposable serological pipettes and pipette tips
Protocol 1: High-Concentration Stock Solution (40 mg/mL)
This protocol is suitable for preparing a concentrated stock solution that can be stored for long periods and diluted for various applications.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of this compound powder.
-
-
Dissolution in DMSO:
-
Aseptically transfer the weighed this compound powder into a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL, 50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at -20°C for up to 3 months.[2]
-
Experimental Protocols
Protocol 2: Preparation of Working Solutions for Antimicrobial Susceptibility Testing (AST)
This protocol describes the preparation of working solutions from the high-concentration stock for use in assays such as Minimum Inhibitory Concentration (MIC) determination, following general Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Thaw Stock Solution:
-
Thaw a single aliquot of the 40 mg/mL this compound stock solution at room temperature.
-
-
Intermediate Dilutions:
-
Perform a serial dilution of the stock solution in a sterile, inert solvent (e.g., sterile water or a co-solvent mixture as per specific assay requirements) to create a range of intermediate concentrations. It is important to note that this compound is poorly soluble in aqueous solutions, so the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
-
-
Preparation of Final Assay Concentrations:
-
Further dilute the intermediate solutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired concentrations for the assay.
-
For a standard broth microdilution MIC assay, a two-fold serial dilution is typically performed in a 96-well plate.
-
Protocol 3: Time-Kill Assay
-
Prepare working solutions of this compound in the appropriate broth medium at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[2]
-
Inoculate the broth with a logarithmic-phase bacterial culture to a final density of approximately 10⁵ to 10⁶ CFU/mL.
-
Incubate the cultures at the optimal temperature for the specific bacterium.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the P site on the 50S ribosomal subunit. This binding prevents the formation of the 70S initiation complex, which is a critical step in the initiation of protein synthesis. This unique mechanism of action results in no cross-resistance with other classes of antibiotics that target different stages of protein synthesis.[3][4][5]
Important Considerations
-
Solubility: this compound is poorly soluble in aqueous media. It is essential to ensure complete dissolution in DMSO before preparing further dilutions. When diluting into aqueous buffers or culture media, precipitation may occur. If this happens, gentle warming and vortexing may help to redissolve the compound. The final concentration of DMSO in cell-based assays should be minimized (ideally ≤0.1%) and a vehicle control should always be included in experiments.
-
Stability: While the DMSO stock solution is stable for extended periods when stored at -80°C, repeated freeze-thaw cycles should be avoided.[2] It is recommended to prepare single-use aliquots. The stability of this compound in aqueous working solutions is not well characterized and it is advisable to prepare these solutions fresh for each experiment.
-
Cytotoxicity: There is currently limited publicly available data on the cytotoxicity of this compound against mammalian cell lines. It is recommended that researchers perform their own cytotoxicity assays (e.g., MTT, XTT, or LDH release assays) on the specific cell lines used in their experiments to determine the non-toxic concentration range.
-
Safety Precautions: Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer
This document is intended for research use only. The information provided is based on currently available scientific literature and should be used as a guide. Researchers are encouraged to optimize protocols for their specific experimental conditions and to consult relevant regulatory guidelines.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 3. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of a novel oxazolidinone, AZD2563, against randomly selected and multiresistant Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-7867 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reported dosages and detailed protocols for the utilization of DA-7867 in various in vivo animal infection models. This compound is a novel oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria.
Mechanism of Action
This compound, like other oxazolidinone antibiotics, functions by inhibiting bacterial protein synthesis.[1] Its primary target is the 50S ribosomal subunit, where it binds to the peptidyl transferase center (PTC).[1][2] This binding event interferes with the formation of the initiation complex, a critical first step in protein synthesis, by preventing the proper positioning of the initiator fMet-tRNA.[3][4] This unique mechanism of action results in no cross-resistance with other classes of antibiotics that also target protein synthesis.[5]
Caption: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound used in various in vivo animal studies.
Table 1: this compound Dosage in Murine Infection Models
| Infection Model | Mouse Strain | Route of Administration | Dosage (mg/kg) | Dosing Regimen | Vehicle | Reference |
| Systemic Infection | ICR | Oral | 1.4 - 11.6 (ED50) | Single dose 1h post-infection | Not Specified | [6] |
| Respiratory Tract Infection | ICR | Oral | Not Specified (5x more potent than linezolid) | Doses at 2h and 6h post-infection | Not Specified | [6] |
| Soft Tissue Infection (Air Pouch) | ICR | Oral | 1, 3, 10 | Single dose immediately post-infection | Not Specified | [6] |
| Actinomycetoma (N. brasiliensis) | BALB/c | Subcutaneous | 25 | Daily for 4 weeks | Not Specified | [7] |
| Actinomycetoma (N. brasiliensis) | BALB/c | In Drinking Water | 25 | 5 times a week for 4 weeks | 10% Hydroxypropylcellulose | [7] |
Table 2: this compound Dosage in Rat Pharmacokinetic Studies
| Study Type | Rat Strain | Route of Administration | Dosage (mg/kg) | Dosing Regimen | Vehicle | Reference |
| Pharmacokinetics | Sprague-Dawley | Intravenous | 1, 5, 10, 20 | Single dose | DMA:PEG 400:Distilled Water (3:5:2) | [5] |
| Pharmacokinetics | Sprague-Dawley | Oral | 1, 5, 10, 20 | Single dose | 1% Hydroxypropylmethylcellulose | [5] |
| Pharmacokinetics in Diabetic Rats | Sprague-Dawley | Intravenous & Oral | 10 | Single dose | Not Specified | [8] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments cited in the literature.
Murine Systemic Infection Model
This protocol is designed to evaluate the efficacy of this compound in a lethal systemic infection model.
Materials:
-
This compound
-
Vehicle for administration
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
5% Mucin
-
ICR mice (male, 3-4 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Bacterial Preparation: Culture the challenge bacterial strain to the mid-logarithmic phase. Prepare a suspension in 5% mucin to a concentration sufficient to cause 100% mortality in untreated control mice.
-
Infection: Infect mice via intraperitoneal injection with the bacterial suspension.
-
Treatment: One hour after infection, administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., linezolid) should be included.
-
Observation: Monitor the animals for mortality for 10 days.
-
Data Analysis: Determine the 50% effective dose (ED50) using Probit analysis.[6]
Murine Respiratory Tract Infection Model
This protocol assesses the efficacy of this compound in a pulmonary infection model.
Materials:
-
This compound
-
Vehicle for administration
-
Pathogenic bacterial strain (e.g., Penicillin-resistant Streptococcus pneumoniae - PRSP)
-
5% Mucin
-
ICR mice (male, 3-4 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Standard animal housing and care facilities
Procedure:
-
Bacterial Preparation: Prepare the bacterial suspension in 5% mucin as described for the systemic infection model.
-
Infection: Lightly anesthetize the mice and infect them intranasally with the bacterial suspension.
-
Treatment: Administer this compound orally at 2 hours and 6 hours post-infection.[6]
-
Endpoint: Monitor mortality or, for sublethal models, euthanize animals at a predetermined time point (e.g., 24-48 hours) and determine bacterial load in the lungs by homogenizing the tissue and plating serial dilutions.
-
Data Analysis: Compare the efficacy of this compound with a control group.
Murine Soft Tissue Infection (Air Pouch) Model
This model evaluates the efficacy of this compound in a localized soft tissue infection.
Materials:
-
This compound
-
Vehicle for administration
-
Pathogenic bacterial strain (e.g., MRSA)
-
5% Mucin
-
ICR mice (male)
-
Sterile air
-
Sterile saline
-
Standard animal housing and care facilities
Procedure:
-
Pouch Formation: Inject 3 ml of sterile air subcutaneously into the backs of the mice to create an air pouch.[6]
-
Infection: After 24 hours, inject the bacterial suspension in 5% mucin into the air pouch.
-
Treatment: Immediately after infection, administer this compound orally at desired doses.[6]
-
Bacterial Load Determination: After 24 hours, inject 5 ml of sterile saline into the pouch. Aspirate the pouch fluid and determine the viable bacterial count (CFU) by plating serial dilutions.
-
Data Analysis: Compare the reduction in bacterial counts in the treated groups to the control group.
Murine Actinomycetoma Model
This protocol is for a chronic infection model using Nocardia brasiliensis.
Materials:
-
This compound
-
Vehicle for administration (e.g., 10% hydroxypropylcellulose for drinking water)
-
Nocardia brasiliensis culture
-
BALB/c mice (female, 8-12 weeks old)
-
Standard animal housing and care facilities
Procedure:
-
Inoculum Preparation: Culture N. brasiliensis and prepare an inoculum.
-
Infection: Inoculate mice in the right hind footpad with the N. brasiliensis suspension.
-
Treatment Initiation: Begin treatment seven days after infection.
-
Administration:
-
Subcutaneous: Administer this compound subcutaneously in the back daily for four weeks.
-
Oral (Drinking Water): Suspend this compound in 10% hydroxypropylcellulose and provide it in the drinking water five times a week for four weeks. The amount of the compound should be calculated based on daily water consumption per animal.[7]
-
-
Lesion Scoring: Score the lesions in the footpad based on the degree of extension at regular intervals.
-
Data Analysis: Analyze the differences in lesion scores between the treated and control groups.
Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo efficacy studies with this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic changes of this compound, a new oxazolidinone, after intravenous and oral administration to rats with short-term and long-term diabetes mellitus induced by streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent MIC results for DA-7867
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for DA-7867.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel oxazolidinone antibiotic.[1][2] Like other oxazolidinones, its primary mechanism of action is the inhibition of bacterial protein synthesis.[3] This specific mode of action means there is generally no cross-resistance observed with other classes of antimicrobial agents.[1]
Q2: What are the reported MIC ranges for this compound against common pathogens?
In vitro studies have shown this compound to be potent against a variety of aerobic and anaerobic bacteria. For many aerobic gram-positive strains, the MIC for 90% of strains (MIC90) is reported to be ≤0.25 μg/ml.[1][2] Against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP), all isolates were inhibited at concentrations of ≤0.78 μg/ml.[3] Specifically, the MIC90 for MRSA was found to be fourfold lower than that of linezolid.[3] For VRE, the MIC90 was 16-fold lower than linezolid.[3]
Q3: What are the common causes of variability in MIC assays?
Inconsistent MIC results are a known challenge in antimicrobial susceptibility testing and can arise from several factors. These can be broadly categorized as biological variation (strain-to-strain differences) and assay variation.[4] Assay variation can be further broken down into differences in inoculum preparation, media composition, incubation conditions (time and temperature), and inter-laboratory differences in technique.[4][5][6] Even minor deviations in protocol can lead to significant shifts in MIC values, sometimes by a factor of up to 8.[7]
Q4: Can the choice of methodology affect MIC results for this compound?
Yes, the choice of methodology can significantly impact MIC results. The standard and most recommended methods are broth microdilution and agar dilution.[8] While both are valid, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) may have slightly different recommendations for specific organism-drug combinations.[8] It is crucial to maintain consistency in the chosen method throughout a study to ensure comparable results.
Troubleshooting Inconsistent MIC Results for this compound
Experiencing variability in your MIC assays for this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Inconsistent MIC Results
Caption: A stepwise workflow for troubleshooting inconsistent MIC results.
Troubleshooting Guide Table
| Potential Issue | Recommended Action | Detailed Explanation |
| Inoculum Preparation | Verify inoculum density using a spectrophotometer (0.5 McFarland standard) and ensure it is in the logarithmic growth phase. | The density of the starting bacterial culture is a critical variable. An inoculum that is too dense or too sparse can lead to artificially high or low MIC values, respectively.[7] Ensure the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[8][9] |
| Media and Reagents | Use fresh, properly prepared Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by CLSI/EUCAST.[8] Check the pH of the media. Ensure this compound stock solution is correctly prepared, stored, and not expired. | The composition of the growth medium can significantly affect the activity of an antimicrobial agent. Cation concentrations in MHB are particularly important. For fastidious organisms, specific supplemented media may be required.[10] |
| Incubation Conditions | Ensure a consistent incubation temperature of 35-37°C and a duration of 16-20 hours for non-fastidious bacteria. | Variations in temperature can alter bacterial growth rates, while incubation time can affect the stability of the compound and the final growth turbidity.[7] |
| Serial Dilution Accuracy | Review the serial dilution technique for this compound to ensure accuracy. Use calibrated pipettes. | Errors in the serial dilution will directly lead to incorrect final concentrations of the compound in the assay, resulting in shifted MIC values. |
| Reading and Interpretation | Establish a standardized method for reading results (e.g., visual inspection by two independent researchers, or using a microplate reader at a specific wavelength). | The determination of "visible growth" can be subjective. Using a standardized method for reading endpoints is crucial for consistency. |
| Bacterial Strain Integrity | Confirm the purity of the bacterial culture and verify its identity. Use a well-characterized quality control (QC) strain with a known MIC range for this compound or other oxazolidinones. | Contamination of the bacterial culture will lead to erroneous results. QC strains are essential for verifying that the assay is performing within acceptable limits. |
| Inter-operator Variability | If multiple researchers are performing the assay, ensure they are all following the exact same protocol. | Subtle differences in technique between individuals can contribute to variability. A standardized and clearly documented protocol is essential.[5][6] |
Detailed Experimental Protocol: Broth Microdilution for this compound
This protocol is a generalized procedure based on CLSI and EUCAST guidelines and should be adapted for specific bacterial species as needed.
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain for testing
-
Quality Control (QC) strain (e.g., Staphylococcus aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in the appropriate solvent. The exact concentration will depend on the desired final concentration range.
-
Further dilute the stock solution in MHB to create a working solution at twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the working this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL. A common dilution is 1:100 or 1:200, but this should be validated for your laboratory.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. This can be determined by visual inspection against a dark background or by using a microplate reader to measure optical density. The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Diagram: Signaling Pathway Inhibition by this compound
Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. EUCAST: MIC Determination [eucast.org]
how to address DA-7867 solubility issues in aqueous media
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues with DA-7867 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a novel oxazolidinone antibiotic with potent activity against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Like many small molecule drug candidates, this compound may exhibit limited solubility in aqueous solutions, which can pose challenges for in vitro assays, formulation development, and in vivo studies. Achieving an appropriate concentration in a physiologically compatible solvent is crucial for obtaining reliable and reproducible experimental results.
Q2: Are there any known solvents or formulations for dissolving this compound?
Yes, a formulation has been reported for preclinical studies. One successful method involves dissolving this compound powder in a mixture of dimethylacetamide (DMA), polyethylene glycol 400 (PEG 400), and distilled water.[4]
Q3: What is the mechanism of action of this compound?
This compound is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[3] This specific mode of action makes it effective against bacteria that have developed resistance to other classes of antibiotics.[2]
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome common solubility challenges encountered with this compound.
Initial Assessment
Before attempting advanced solubilization techniques, it is essential to assess the purity of the this compound compound and confirm its identity. Insoluble impurities can often be mistaken for poor solubility of the compound itself. If insoluble particulates are observed, it is recommended to filter the solution before use.[1]
Step-by-Step Troubleshooting Workflow
The following diagram illustrates a recommended workflow for addressing solubility issues with this compound.
Caption: A stepwise workflow for addressing solubility challenges with this compound.
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent System
This protocol is based on a formulation reported in pharmacokinetic studies of this compound.[4]
Materials:
-
This compound powder
-
Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile distilled water
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a co-solvent mixture of DMA and PEG 400. For the reported formulation, a ratio of 3 parts DMA to 5 parts PEG 400 (v/v) is used.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of the DMA/PEG 400 pre-mixture to the this compound powder.
-
Vortex the mixture vigorously until the powder is completely wetted.
-
Slowly add sterile distilled water to the mixture while continuously vortexing. Based on the reported formulation, the final ratio of DMA:PEG 400:water is 3:5:2 (v/v/v).
-
Continue to vortex or sonicate the solution until the this compound is fully dissolved, resulting in a clear solution.
-
Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a 0.22 µm syringe filter.
Alternative Solubilization Strategies
If the primary co-solvent method is unsuccessful or not suitable for your experimental system, consider the following alternative approaches. These are general techniques for enhancing the solubility of poorly water-soluble compounds.[5][6][7][8][9]
Data on General Solubility Enhancement Techniques
| Technique | Description | Advantages | Considerations |
| pH Adjustment | Altering the pH of the aqueous medium can increase the solubility of ionizable compounds. | Simple and cost-effective. | Only applicable to compounds with ionizable groups. May affect compound stability or biological activity. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility. | Can significantly increase solubility. | Potential for toxicity or interference with biological assays. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | Generally low toxicity and high solubilization capacity. | Can alter the effective concentration of the free drug. |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate and solubility. | Can lead to a significant increase in bioavailability. | Requires specialized formulation techniques. |
Signaling Pathway Context
As an inhibitor of bacterial protein synthesis, this compound's primary interaction is with the bacterial ribosome. The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics.
Caption: Simplified diagram of the inhibitory action of this compound on bacterial protein synthesis.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a New Oxazolidinone, after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpbr.in [ijpbr.in]
- 9. brieflands.com [brieflands.com]
mitigating off-target effects of DA-7867 in cell culture
Welcome to the technical support center for DA-7867. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel oxazolidinone antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[2][3] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in bacterial translation.[4][5][6]
Q2: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound in eukaryotic cell culture?
Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. In the context of using this compound, a bacterial protein synthesis inhibitor, in eukaryotic cell culture for research purposes (e.g., as a control compound or for investigating other potential activities), off-target effects could lead to misleading experimental results, cellular toxicity, or the modulation of unintended signaling pathways. Understanding and mitigating these effects is crucial for accurate data interpretation.
Q3: What are the potential, though not yet characterized, off-target effects of this compound in mammalian cells?
While specific off-target effects of this compound in eukaryotic cells have not been extensively documented in publicly available literature, compounds of the oxazolidinone class, such as linezolid, have been reported to have some off-target effects, including mild monoamine oxidase (MAO) inhibition.[3] Researchers should be aware of the possibility of unintended interactions with cellular components, which could manifest as unexpected phenotypes, changes in cell viability, or alterations in signaling pathways unrelated to its primary antibacterial mechanism.
Troubleshooting Guide
Issue 1: I'm observing unexpected changes in cell morphology or viability at concentrations where I don't expect to see an effect.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®). This will help establish a non-toxic working concentration range.
-
Use a structurally unrelated control: If you are using this compound as a control for bacterial protein synthesis inhibition, consider using another antibiotic with a different mechanism of action to see if the observed effect is specific to this compound.
-
Assess mitochondrial function: Some off-target effects can manifest as mitochondrial toxicity. Consider performing assays to measure mitochondrial membrane potential or oxygen consumption.
-
-
-
Possible Cause 2: Non-specific binding to cultureware or media components.
-
Troubleshooting Steps:
-
Use low-binding plates: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in the media. Using low-adsorption plates can mitigate this.
-
Include BSA in your media: Bovine serum albumin (BSA) can act as a carrier protein and reduce non-specific binding of small molecules. A concentration of 0.1-1% BSA in the culture medium can be tested.
-
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Compound instability or degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare small, single-use aliquots and store them at -80°C.
-
Protect from light: Some small molecules are light-sensitive. Store stock solutions and treated cells in the dark whenever possible.
-
Verify compound integrity: If you continue to see inconsistencies, consider verifying the purity and integrity of your this compound stock using analytical methods like HPLC.
-
-
-
Possible Cause 2: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell passage number and confluency: Use cells within a consistent and low passage number range for your experiments. Seed cells at a consistent density to ensure they are in the same growth phase when treated.
-
Ensure proper mixing: When adding this compound to your culture wells, ensure it is thoroughly and gently mixed to achieve a uniform concentration.
-
-
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of this compound against various bacterial strains. This data is provided to give researchers a reference for the potent on-target activity of the compound.
Table 1: In Vitro Activity of this compound against Aerobic Gram-Positive Bacteria
| Bacterial Strain | MIC90 (μg/mL) |
| Staphylococcus aureus (all) | ≤0.25 |
| Methicillin-resistant S. aureus (MRSA) | ≤0.25 |
| Streptococcus pneumoniae | 0.125 |
| Enterococcus faecalis | ≤0.25 |
| Enterococcus faecium | ≤0.25 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Cell Viability Assay
This protocol describes how to perform a cell viability assay to determine the concentration range of this compound that is non-toxic to your cell line.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x serial dilution of this compound in your complete cell culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value for cytotoxicity.
-
Protocol 2: Investigating Off-Target Effects using a Kinase Profiling Assay
This protocol provides a general workflow for identifying potential off-target kinase interactions.
-
Compound Submission:
-
Submit this compound to a commercial kinase profiling service. These services typically offer screening against a large panel of recombinant kinases.
-
-
Assay Principle:
-
The assays usually measure the ability of the compound to inhibit the activity of each kinase in the panel, often through quantifying the phosphorylation of a substrate.
-
-
Data Interpretation:
-
The results will be provided as percent inhibition at a specific concentration or as IC50 values for the kinases that are significantly inhibited.
-
"Hits" from this screen should be validated in cell-based assays to confirm their biological relevance.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting inconsistent results.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of DA-7867 in experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of DA-7867 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel oxazolidinone antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a critical early step in protein synthesis. This unique mechanism means there is no cross-resistance with other classes of antibiotics.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year. For short-term use, refrigerated conditions (2-8°C) are acceptable, but prolonged storage at these temperatures is not advised.
Q3: In what solvents can I dissolve this compound?
Q4: Is this compound stable in aqueous buffer solutions?
Yes, studies have shown that this compound is stable for up to 24 hours in various buffer solutions with a pH ranging from 1 to 11. It is also stable in rat plasma, urine, and liver homogenate for the same duration. However, for experiments extending beyond 24 hours, it is advisable to prepare fresh dilutions from a frozen stock.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in experimental assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity | Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Ensure proper storage of the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Oxidative degradation. | Oxazolidinones can be susceptible to oxidative degradation, which can be catalyzed by trace metal ions. Use high-purity water and reagents. Consider preparing buffers with a chelating agent like EDTA if metal ion contamination is suspected and compatible with your assay. | |
| Hydrolysis in acidic conditions. | While stable for 24 hours, prolonged exposure to strongly acidic conditions (pH < 4) may lead to hydrolysis. Prepare fresh dilutions in your assay buffer immediately before use. | |
| Precipitation of this compound in aqueous assay buffer | Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring the final concentration does not exceed a level that affects your experimental system (typically <1%). Alternatively, test different buffer compositions or pH values to enhance solubility. |
| "Crashing out" upon dilution. | When diluting the stock solution, add the this compound solution to the aqueous buffer slowly while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. | |
| Variability between experimental replicates | Inaccurate pipetting of viscous stock solutions. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of high-concentration stock solutions in solvents like DMSO. |
| Adsorption to plasticware. | Some small molecules can adsorb to the surface of plastic tubes and plates. Consider using low-adhesion plasticware or pre-rinsing pipette tips with the solution. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₈FN₅O₄ |
| Molecular Weight | 411.39 g/mol |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Table 2: Stability Profile of this compound
| Condition | Duration | Stability | Reference |
| pH 1-11 Buffer | 24 hours | Stable | |
| Rat Plasma | 24 hours | Stable | |
| Rat Urine | 24 hours | Stable | |
| Rat Liver Homogenate | 24 hours | Stable |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate the Plate: Add the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.
In Vitro Bacterial Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
This compound
-
E. coli S30 cell-free extract system
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the reaction buffer.
-
Set up the Reaction: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture (containing the radiolabeled amino acid), and the mRNA template.
-
Add this compound: Add the different concentrations of this compound to the reaction tubes. Include a positive control (no drug) and a negative control (no mRNA).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Precipitate Protein: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled proteins.
-
Wash and Measure Radioactivity: Wash the precipitate with TCA, and then dissolve it in a suitable solvent. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analyze Data: The amount of incorporated radioactivity is proportional to the amount of protein synthesized. Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Technical Support Center: Oxazolidinone Antibiotic Susceptibility Testing
Welcome to the Technical Support Center for Oxazolidinone Antibiotic Susceptibility Testing. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of determining bacterial susceptibility to oxazolidinone antibiotics like linezolid and tedizolid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxazolidinone susceptibility testing?
A1: The most common methods for determining in vitro susceptibility to oxazolidinones include disk diffusion, broth microdilution (BMD), agar dilution, and gradient diffusion (e.g., Etest).[1][2] Automated systems like VITEK 2, MicroScan, and Phoenix are also widely used.[1][3] The reference method, considered the "gold standard" to which other methods are compared, is broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI).[4]
Q2: Why are there discrepancies in results between different susceptibility testing methods for oxazolidinones?
A2: Discrepancies in results between different methods can arise from several factors. For instance, the Etest method may yield minimum inhibitory concentrations (MICs) that are one doubling dilution lower than broth microdilution results, potentially due to different endpoint reading recommendations (90% inhibition versus complete inhibition).[1] Automated systems have also shown variable performance, with some studies reporting major errors in detecting resistance, particularly for linezolid against staphylococci.[1][3] Indistinct zones of inhibition in agar-based methods can also lead to interpretation difficulties.[3]
Q3: Can linezolid susceptibility results be used to predict tedizolid susceptibility?
A3: Yes, linezolid is considered a reliable surrogate for tedizolid susceptibility testing.[5][6] Studies have shown a high categorical agreement between the MICs of tedizolid and linezolid.[6][7] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommends that isolates susceptible to linezolid can be reported as susceptible to tedizolid.[5][6] However, it is important to note that some linezolid-resistant isolates may still be susceptible to tedizolid, necessitating a specific test for tedizolid in such cases.[8]
Q4: What are the primary mechanisms of resistance to oxazolidinones?
A4: The primary mechanisms of resistance to oxazolidinones involve alterations at the drug's binding site on the bacterial ribosome.[9] This includes mutations in the 23S rRNA genes and genes encoding ribosomal proteins L3 and L4.[9][10] Additionally, acquired resistance can be mediated by transferable genes, such as cfr (chloramphenicol-florfenicol resistance), optrA, and poxtA, which are often located on mobile genetic elements like plasmids and transposons.[11][12]
Q5: What are the CLSI and EUCAST breakpoints for linezolid?
A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) define linezolid resistance in Staphylococcus as a minimum inhibitory concentration (MIC) of ≥8 mg/L.[13] For enterococci, the CLSI defines susceptibility at ≤2 mg/L, intermediate at 4 mg/L, and resistance at ≥8 mg/L.[1] It is crucial to refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current interpretive criteria.[8][14]
Troubleshooting Guides
Problem 1: Indistinct or fuzzy zone edges in linezolid disk diffusion testing.
-
Possible Cause 1: Inherent characteristic of the organism-drug interaction. Some staphylococci and enterococci can produce trailing endpoints with oxazolidinones.[3]
-
Troubleshooting Step 1: According to CLSI guidelines, when testing linezolid against staphylococci, disk diffusion zones should be examined using transmitted light, and any discernible growth within the zone should be considered indicative of resistance.[8][15]
-
Troubleshooting Step 2: Ensure the inoculum density is standardized correctly according to CLSI or EUCAST protocols. An inoculum that is too light can lead to larger, less distinct zones.
-
Troubleshooting Step 3: Verify the quality of the Mueller-Hinton agar, including its thickness and cation concentration, as these can affect drug diffusion.
Problem 2: Discrepancy between automated system results and a reference method (e.g., BMD) for linezolid.
-
Possible Cause 1: Some automated systems have demonstrated difficulty in detecting linezolid resistance, leading to "very major errors" (false susceptibility).[3]
-
Troubleshooting Step 1: If an automated system reports an isolate as linezolid-resistant, it is good practice to confirm this result with a reference method like broth microdilution or gradient diffusion.
-
Troubleshooting Step 2: For unexpected susceptible results from an automated system, especially in a patient failing therapy, consider confirmatory testing with a manual method.
-
Troubleshooting Step 3: Stay updated on alerts and recommendations from the manufacturers of automated systems regarding oxazolidinone testing.[3]
Problem 3: Tedizolid MIC appears higher than expected, while linezolid MIC is low.
-
Possible Cause 1: While uncommon, this could indicate a rare resistance mechanism that affects tedizolid more than linezolid.
-
Troubleshooting Step 1: Repeat the test using a reference broth microdilution method to confirm the MICs of both agents.
-
Troubleshooting Step 2: Ensure proper storage and handling of the tedizolid antibiotic powder or disks to prevent degradation.
-
Troubleshooting Step 3: Consider molecular testing for known oxazolidinone resistance genes if the phenotype is confirmed.
Data Summary
Table 1: Comparison of Oxazolidinone Susceptibility Testing Methods
| Method | Advantages | Common Pitfalls |
| Disk Diffusion | Simple, low cost, widely available. | Indistinct zone edges can make interpretation difficult, especially for staphylococci.[3][15] |
| Broth Microdilution (BMD) | Gold standard, provides quantitative MIC values. | More labor-intensive than disk diffusion. |
| Gradient Diffusion (Etest) | Provides MIC values, flexible. | May yield MICs one dilution lower than BMD; interpretation of hazy growth can be challenging.[1] |
| Automated Systems | High throughput, standardized. | Can produce major errors in detecting resistance; performance varies between systems.[1][3] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) for Oxazolidinone Susceptibility Testing (based on CLSI M07)
-
Prepare Inoculum: Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate. Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Standardize Inoculum: Within 15 minutes of preparation, dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution plate.
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of the oxazolidinone antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate Plate: Dispense the diluted antibiotic solutions and the standardized inoculum into the wells of a 96-well microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Logic Diagram for Troubleshooting Discrepant AST Results.
References
- 1. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of different linezolid susceptibility testing methods and detection of linezolid resistance gene (cfr) in staphylococcal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. d-nb.info [d-nb.info]
- 8. iacld.com [iacld.com]
- 9. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. | Semantic Scholar [semanticscholar.org]
- 12. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The emerging problem of linezolid-resistant Staphylococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 15. journals.asm.org [journals.asm.org]
Technical Support Center: Adjusting Ceftobiprole Dosage in Animal Infection Models
<
Disclaimer: Information on the compound "DA-7867" was not publicly available. This guide has been created using Ceftobiprole , a fifth-generation cephalosporin, as an illustrative example to demonstrate the process of dosage adjustment in different animal infection models. The principles and methodologies described herein are generally applicable to preclinical antibiotic research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ceftobiprole?
A1: Ceftobiprole is a bactericidal cephalosporin that inhibits bacterial cell wall synthesis.[1][2][3][4] It binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis.[3] By inhibiting these proteins, Ceftobiprole disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1][3] A key feature of Ceftobiprole is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which are common mechanisms of resistance to other β-lactam antibiotics.[1][3][5]
Q2: How do I choose a starting dose for Ceftobiprole in a new animal model?
A2: Selecting a starting dose requires consideration of several factors:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Data: The primary PD parameter that correlates with Ceftobiprole's efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[6][7][8] For Gram-positive pathogens like S. aureus, a %fT > MIC of 14-28% is associated with a bacteriostatic effect, while for Enterobacteriaceae, this value is 36-45%.[7][9]
-
Human Equivalent Dose (HED): While not a direct starting point, calculating the HED can provide a reference. However, it's crucial to consider the differences in drug metabolism and distribution between species.[10]
-
Literature Review: Examine published studies using Ceftobiprole in similar animal models and infection types. The tables below provide a summary of dosages used in various models.
-
Pilot Studies: Conduct a pilot dose-ranging study to determine the optimal dose for your specific model and bacterial strain.
Q3: What are the common solvents and administration routes for Ceftobiprole in animal studies?
A3: Ceftobiprole is administered as its water-soluble prodrug, Ceftobiprole medocaril, which is rapidly converted to the active Ceftobiprole by plasma esterases.[2][11][12]
-
Solvent: For intravenous administration, Ceftobiprole medocaril is typically dissolved in sterile solutions like 0.9% sodium chloride (saline).[13][14] It is less stable in dextrose solutions.[13][14][15]
-
Routes of Administration: In animal models, common routes include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP).[16][17][18] The choice of route will depend on the experimental design and the desired pharmacokinetic profile.
Q4: How does the choice of animal model affect the required dosage of Ceftobiprole?
A4: The required dosage can vary significantly between animal models due to differences in:
-
Metabolism and Excretion: Smaller animals like mice generally have faster metabolic rates and drug clearance, often requiring higher or more frequent dosing compared to larger animals like rabbits or non-human primates to achieve the same drug exposure.[10]
-
Drug Distribution: The penetration of Ceftobiprole into the site of infection can differ between species. For instance, the penetration into the epithelial lining fluid of the lungs is significantly different in mice compared to humans.[10]
-
Infection Type: The site and severity of the infection will influence the required dose. For example, a deep-seated infection like osteomyelitis may require a higher dose or longer treatment duration than a skin infection.[19]
Q5: What are some potential issues I might encounter when administering Ceftobiprole, and how can I troubleshoot them?
A5:
-
Solubility and Stability: Ceftobiprole medocaril is water-soluble, but its stability can be affected by the solvent and temperature.[13][14][15] It is recommended to prepare solutions fresh. If short-term storage is necessary, refrigeration is advised.[20]
-
Adverse Effects: At high doses, adverse effects such as convulsions have been observed in animal studies.[21] Monitor animals closely for any signs of toxicity. If toxicity is observed, consider reducing the dose or adjusting the dosing frequency.
-
Lack of Efficacy: If the expected efficacy is not observed, consider the following:
-
MIC of the Bacterial Strain: Verify the Minimum Inhibitory Concentration (MIC) of your specific bacterial strain against Ceftobiprole.
-
Drug Exposure: Ensure that the dosing regimen is achieving the target %fT > MIC at the site of infection. This may require performing pharmacokinetic studies in your animal model.
-
Immune Status of the Animal: In immunocompromised models (e.g., neutropenic mice), higher doses may be required to achieve the same level of bacterial clearance as in immunocompetent animals.[22]
-
Dosage and Efficacy Data in Animal Models
Murine (Mouse) Infection Models
| Infection Model | Strain | Dosage | Dosing Regimen | Efficacy | Reference |
| Pneumonia | S. aureus (MRSA & MSSA) | 2-125 mg/kg | Subcutaneous | Maximal antibacterial effects at %fT > MIC of 6-22% | [6][8] |
| Bacteremia & Disseminated Infection | S. aureus (MRSA & MSSA) | Human equivalent of 500 mg q8h | Intravenous | Significant reduction in bacterial load (3-6 log units) and 100% survival | [23][24] |
| Thigh Infection | S. pneumoniae | 0.332 mg/kg | Subcutaneous, every 6h | Static dose in neutropenic mice | [17][22] |
| Thigh Infection | K. pneumoniae | 6.61 mg/kg | Subcutaneous, every 6h | Static dose in neutropenic mice | [17] |
| Skin Infection | S. aureus (MRSA) | 12.5 or 50 mg/kg | Subcutaneous | Dose-proportional free-drug exposure | [18] |
Rat Infection Models
| Infection Model | Strain | Dosage | Dosing Regimen | Efficacy | Reference |
| Mediastinitis | S. aureus (MRSA) | 70 or 100 mg/kg | Intraperitoneal, q8h for 5 or 14 days | Significant reduction in MRSA load; complete clearance with 14-day treatment | |
| Foreign-Body Infection | S. aureus (MRSA) | 150 mg/kg | Not specified | Significant decrease in bacterial counts, equivalent to vancomycin | [25] |
| Infective Endocarditis | S. aureus (MRSA & GISA) | 100 mg/kg | Intravenous, q8h for 3 days | Eradication of nearly 5 log10 CFU/g of MRSA from cardiac vegetation | [26] |
Rabbit Infection Models
| Infection Model | Strain | Dosage | Dosing Regimen | Efficacy | Reference |
| Osteomyelitis | S. aureus (MRSA) | 40 mg/kg | Subcutaneous, q6h for 4 weeks | Bacterial titers below the level of detection | [19] |
Non-Human Primate (Cynomolgus Macaque) Infection Models
| Infection Model | Strain | Dosage | Dosing Regimen | Efficacy | Reference |
| Pneumonic Tularemia | F. tularensis | 1.33, 6.67, or 20.0 mg/kg | Intravenous, q8h for 10 days | 50% survival at 1.33 mg/kg; 87.5% survival at higher doses | [27][28] |
Experimental Protocols
Murine Pneumonia Model
-
Animal Model: Female BALB/c mice, rendered neutropenic by intraperitoneal injections of cyclophosphamide.[6][8]
-
Infection: Intranasal inoculation with a suspension of S. aureus (MRSA or MSSA).[23]
-
Drug Administration: Ceftobiprole medocaril is administered subcutaneously at varying doses (e.g., 2 to 125 mg/kg/day) starting 2 hours post-infection.[6][8]
-
Efficacy Assessment: At 24 hours post-treatment, animals are euthanized, and lungs are harvested for bacterial load determination (CFU counts).[6][8]
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points post-dosing to determine plasma drug concentrations. Lung tissue and epithelial lining fluid may also be collected to assess drug penetration.[6]
Rat Mediastinitis Model
-
Animal Model: Wistar rats.[25]
-
Infection: A median sternotomy is performed, and a suspension of MRSA is injected into the sternal bone.
-
Drug Administration: Treatment is initiated 24 hours post-infection. Ceftobiprole medocaril is administered intraperitoneally (e.g., 70 or 100 mg/kg, q8h) for a specified duration (e.g., 5 or 14 days).
-
Efficacy Assessment: After the treatment period, animals are euthanized. The sternum and spleen are harvested to determine bacterial CFU counts.[16]
Visualizations
Caption: Workflow for in vivo efficacy testing of Ceftobiprole.
Caption: Mechanism of action of Ceftobiprole.
References
- 1. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ceftobiprole Medocaril Sodium? [synapse.patsnap.com]
- 4. Ceftobiprole - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action and antimicrobial activity of ceftobiprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Ceftobiprole: pharmacokinetics and PK/PD profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic characterization of ceftobiprole in experimental pneumonia caused by phenotypically diverse Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Ceftobiprole, a Broad-Spectrum Cephalosporin With Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of Ceftobiprole Medocaril in Portable Elastomeric Infusion Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Ceftobiprole Medocaril in Portable Elastomeric Infusion Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ceftobiprole medocaril is an effective treatment against methicillin-resistant Staphylococcus aureus (MRSA) mediastinitis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vivo Activity of Ceftobiprole in Murine Skin Infections Due to Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacies of Ceftobiprole Medocaril and Comparators in a Rabbit Model of Osteomyelitis Due to Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. In Vivo Pharmacodynamics of Ceftobiprole against Multiple Bacterial Pathogens in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microbiologyresearch.org [microbiologyresearch.org]
- 24. Efficacy of ceftobiprole in a murine model of bacteremia and disseminated infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intensive therapy with ceftobiprole medocaril of experimental foreign-body infection by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synergistic Activity of Ceftobiprole and Vancomycin in a Rat Model of Infective Endocarditis Caused by Methicillin-Resistant and Glycopeptide-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
factors affecting the reproducibility of DA-7867 experiments
DA-7867 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound, a novel dual mTORC1/mTORC2 inhibitor. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and reference data to ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
General Handling & Preparation
Q1: How should I reconstitute and store this compound?
A1: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the compound in DMSO to create a 10 mM stock solution. Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (less than one week), 4°C is acceptable. Please refer to the stability data in the table below.
Q2: Is this compound soluble in aqueous media like PBS or cell culture medium?
A2: this compound has low solubility in aqueous solutions. It is not recommended to dissolve the compound directly in PBS or culture medium. For final experimental concentrations, the DMSO stock solution should be serially diluted in the appropriate culture medium. Ensure the final concentration of DMSO in your experiment does not exceed 0.1% (v/v), as higher concentrations can induce cellular stress and affect experimental outcomes.
In Vitro Experiments
Q3: I am not observing the expected decrease in cell viability in my cancer cell line. What could be the cause?
A3: Several factors can contribute to a lack of efficacy:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors. This can be due to mutations in the PI3K/Akt/mTOR pathway or activation of bypass signaling pathways. We recommend including a known sensitive cell line as a positive control.
-
Incorrect Dosing: Ensure the concentration range used is appropriate for your cell line. See our recommended concentration ranges in the data tables below.
-
Sub-optimal Treatment Duration: The cytotoxic or cytostatic effects of this compound may require a longer incubation period. Consider extending the treatment duration from 24 hours to 48 or 72 hours.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Use a fresh aliquot of the stock solution to repeat the experiment.
Q4: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
A4: Consistency is key for reproducible results.
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. Edge effects in multi-well plates can be a source of variability; consider not using the outer wells for experimental data.
-
Control for Serum Concentration: The concentration of serum in the culture medium can affect the activity of the mTOR pathway. Maintain a consistent serum concentration across all experiments. For mechanism-of-action studies, serum starvation followed by growth factor stimulation is often used to synchronize cells and establish a baseline mTOR activity.
-
Minimize DMSO Variation: Ensure the final DMSO concentration is identical across all wells, including the vehicle control.
Western Blotting
Q5: I am not seeing a decrease in the phosphorylation of Akt at Ser473 after treatment with this compound. Why?
A5: this compound is a dual mTORC1/mTORC2 inhibitor. Since mTORC2 is the primary kinase responsible for phosphorylating Akt at the Ser473 site, a decrease is expected. If you are not observing this, consider the following:
-
Insufficient Concentration or Time: The inhibition of mTORC2 may require higher concentrations or longer treatment times compared to mTORC1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell model.
-
Antibody Quality: The quality of phospho-specific antibodies can vary. Ensure your primary antibody is validated for the application and use a positive control lysate if possible.
-
Lysate Preparation: Phosphatase activity can reduce the amount of phosphorylated protein in your sample. Always prepare cell lysates using buffers containing phosphatase and protease inhibitors, and keep samples on ice.
Data & Protocols
Quantitative Data Summary
Table 1: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Incubation Time |
|---|---|---|---|
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 10 nM - 10 µM | 48 - 72 hours |
| Cell Viability (MTT) | U-87 MG (Glioblastoma) | 50 nM - 20 µM | 48 - 72 hours |
| Western Blot (Pathway) | PC-3 (Prostate Cancer) | 100 nM - 1 µM | 2 - 24 hours |
| Autophagy (LC3-II) | HeLa (Cervical Cancer) | 250 nM - 2.5 µM | 6 - 24 hours |
Table 2: Compound Stability
| Solution | Storage Temperature | Stability |
|---|---|---|
| Lyophilized Powder | -20°C | > 24 months |
| 10 mM Stock in DMSO | -80°C | > 12 months |
| 10 mM Stock in DMSO | 4°C | < 1 week |
Detailed Experimental Protocol: Western Blot for mTOR Pathway Analysis
-
Cell Seeding and Treatment:
-
Seed 1.5 x 10⁶ cells (e.g., PC-3) in a 10 cm dish and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 0, 100 nM, 500 nM, 1 µM) for the desired time (e.g., 6 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-p-Akt (Ser473), anti-p-S6K (Thr389), anti-Actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Visual Guides & Diagrams
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting inconsistent Western blot results for p-Akt.
Technical Support Center: Troubleshooting Unexpected DA-7867 Degradation
This guide is intended for researchers, scientists, and drug development professionals who are experiencing unexpected degradation of the oxazolidinone compound DA-7867 during their experiments. The following troubleshooting advice and frequently asked questions (FAQs) are based on general principles of small molecule stability and best practices in experimental design, as specific degradation pathways for this compound are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent experimental outcomes, such as diminished biological effects or high variability between replicates, can be a strong indicator of compound degradation.[1] The concentration of the active form of this compound may be decreasing over the course of your experiment, leading to unreliable results. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the common factors that could lead to the degradation of this compound in my experiments?
A2: Several factors can contribute to the degradation of small molecules like this compound in solution and in cell culture environments. These include:
-
pH: The pH of your solvent or culture medium can significantly impact the stability of the compound.[1]
-
Temperature: Elevated temperatures, such as the 37°C commonly used for cell culture, can accelerate the rate of degradation.[1]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light.[1]
-
Oxidation: The presence of reactive oxygen species (ROS) in your media or generated by cells can lead to oxidative degradation.[1]
-
Enzymatic Degradation: Metabolic enzymes from cells or present in serum can modify and degrade the compound.[1]
-
Solvent Effects: The choice of solvent for your stock solutions and its final concentration in the assay can influence stability.[1]
Q3: How can I confirm if my batch of this compound is degrading?
A3: The most definitive way to assess compound degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from its degradation products and allow for quantification of the remaining active compound.
Troubleshooting Guide
If you suspect this compound degradation is affecting your experiments, follow this troubleshooting guide.
Step 1: Assess Stability with a Pilot Experiment
Before proceeding with extensive experiments, it is advisable to conduct a small-scale stability study under your specific experimental conditions.
Experimental Protocol: Pilot Stability Study
-
Prepare Samples: Prepare solutions of this compound in the same solvent and at the same concentration you use in your experiments. Aliquot into multiple tubes.
-
Incubate: Incubate the tubes under the same conditions as your experiment (e.g., 37°C, 5% CO2). Include control samples stored at -20°C or -80°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent this compound.
Step 2: Identify the Cause of Degradation
Based on the results of your pilot study, you can start to investigate the potential causes of degradation.
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting unexpected compound degradation.
Step 3: Mitigate Degradation
Once you have identified the likely cause of degradation, you can take steps to mitigate it.
Table 1: Mitigation Strategies for this compound Degradation
| Potential Cause | Mitigation Strategy |
| pH Instability | Adjust the pH of the buffer or medium. Perform a pH stability profile to identify the optimal pH range. |
| Thermal Degradation | Prepare fresh solutions for each experiment. Minimize the time the compound is kept at elevated temperatures. |
| Photosensitivity | Protect solutions from light by using amber vials or covering containers with aluminum foil.[2] |
| Oxidation | Add antioxidants to the medium if compatible with the experimental system. Degas solvents to remove dissolved oxygen. |
| Enzymatic Degradation | Consider using serum-free media or heat-inactivated serum if appropriate for your cell type. |
Advanced Analytical Protocols
For a more in-depth analysis of this compound stability, forced degradation studies can be performed to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Study
Forced degradation studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing.[2][3]
-
Acidic and Basic Hydrolysis:
-
Incubate this compound solution with 0.1 N HCl and 0.1 N NaOH at room temperature or slightly elevated temperature for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a UV light source (e.g., 254 nm) or natural sunlight for a defined period.[2]
-
-
Thermal Degradation:
-
Incubate the this compound solution at a high temperature (e.g., 60-80°C).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS method to separate and identify the degradation products.
-
Table 2: Example HPLC Method Parameters for Stability Assessment
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for this compound.
Hypothetical Degradation Pathway
While the specific degradation pathways of this compound are not publicly known, oxazolidinone rings can be susceptible to hydrolysis under certain conditions. The following diagram illustrates a hypothetical degradation pathway.
References
best practices for storing and handling DA-7867 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DA-7867 powder, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should this compound powder be stored?
This compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q2: What is the recommended storage condition for this compound in solvent?
Once dissolved in a solvent, this compound should be stored at -80°C for up to 1 year.[1]
Q3: How do I reconstitute this compound powder?
To reconstitute this compound powder, it is recommended to use a suitable solvent. For in vivo studies in rats, this compound has been dissolved in a mixture of dimethylacetamide (DMA), polyethylene glycol (PEG) 400, and distilled water (3:5:2, vol/vol/vol). For oral administration in rats, it has been suspended in 1% hydroxypropylmethylcellulose (HPMC). The choice of solvent will depend on the specific experimental requirements.
Q4: What is the mechanism of action of this compound?
This compound is an oxazolidinone antibiotic.[1] Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This interaction prevents the formation of the initiation complex, a critical early step in protein synthesis.[5][6] Specifically, it interferes with the binding of N-formylmethionyl-tRNA to the ribosome.[2][5]
Q5: What is the spectrum of activity for this compound?
This compound has demonstrated potent in vitro activity against a range of aerobic and anaerobic bacteria.[7][8] It is particularly effective against gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | The compound may have low solubility in the chosen solvent. | Try gentle warming or sonication to aid dissolution. If insolubility persists, consider using a different solvent system. For example, a mixture of DMA, PEG 400, and water has been used for in vivo studies. |
| Inconsistent experimental results. | Improper storage and handling may have led to degradation of the compound. | Ensure the powder is stored at -20°C and solutions are stored at -80°C.[1] Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. |
| Precipitate forms in the stock solution upon storage. | The concentration of the solution may be too high for the solvent at the storage temperature. | Try preparing a less concentrated stock solution. Before use, allow the solution to warm to room temperature and vortex to ensure any precipitate has redissolved. |
| No antibacterial activity observed. | The bacterial strain may be resistant to this compound. The compound may have degraded. | Confirm the susceptibility of the bacterial strain to this compound using a control-sensitive strain. Prepare fresh solutions from properly stored powder. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | [1] |
| Shelf-life (Powder) | 3 years | [1] |
| Storage Temperature (In Solvent) | -80°C | [1] |
| Shelf-life (In Solvent) | 1 year | [1] |
| Molecular Weight | 411.39 g/mol |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a general method for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or plate reader
Methodology:
-
Prepare this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
-
Prepare Serial Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC of the test organism.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain to the logarithmic phase in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria and broth, no drug) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities of this compound, a novel oxazolidinone, against recent clinical isolates of aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DA-7867 Demonstrates Superior Efficacy Over Linezolid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A comprehensive review of preclinical data indicates that DA-7867, a novel oxazolidinone antibiotic, exhibits greater potency and in vivo efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) strains compared to linezolid, an established therapeutic agent in the same class. This analysis, supported by in vitro susceptibility testing, time-kill assays, and murine infection models, suggests that this compound may offer a significant therapeutic advantage in treating infections caused by this multidrug-resistant pathogen.
This compound, like linezolid, belongs to the oxazolidinone class of antibiotics which inhibit bacterial protein synthesis.[][2][3] This unique mechanism of action, involving the binding to the 23S ribosomal RNA of the 50S subunit to prevent the formation of the 70S initiation complex, results in no cross-resistance with other protein synthesis inhibitors.[4][5] While both drugs share this mechanism, preclinical studies highlight key differences in their activity against MRSA.
In Vitro Efficacy:
Comparative in vitro studies demonstrate the superior potency of this compound. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, consistently show lower values for this compound compared to linezolid against various MRSA strains.
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| S. aureus (100) | This compound | ≤0.06–0.25 | 0.12 | 0.25 |
| Linezolid | 0.5–2 | 1 | 2 | |
| MRSA (70) | This compound | 0.12–0.25 | 0.12 | 0.25 |
| Linezolid | 1–2 | 1 | 2 |
Data sourced from a study comparing the in vitro activities of this compound and linezolid against recent clinical isolates.
Time-kill assays, which measure the rate of bacterial killing by an antibiotic over time, further support the enhanced activity of this compound. While both agents demonstrated bacteriostatic activity against MRSA, this compound exhibited a more potent effect.
In Vivo Efficacy:
The superior efficacy of this compound was also observed in murine models of systemic and localized MRSA infections. In a systemic infection model, this compound demonstrated a significantly lower 50% effective dose (ED₅₀), the dose required to protect 50% of infected mice from death, compared to linezolid.
| Infection Model | Organism | Antibiotic | ED₅₀ (mg/kg) |
| Systemic Infection | MRSA | This compound | 1.4 - 2.9 |
| Linezolid | 5.8 - 11.2 |
ED₅₀ values were determined in a murine systemic infection model following oral administration of the antibiotics.
In a localized pouch infection model designed to mimic soft tissue infections, this compound was more effective at reducing the bacterial load (colony-forming units, CFU) in the pouch fluid than linezolid.
Experimental Protocols:
The following are detailed methodologies for the key experiments cited in this comparison.
Minimum Inhibitory Concentration (MIC) Determination:
The MICs were determined by the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Clinical isolates of MRSA were used.
-
Inoculum Preparation: Colonies from an overnight culture on agar plates were suspended in saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Antibiotic Preparation: Stock solutions of this compound and linezolid were prepared. Serial twofold dilutions of the antibiotics were incorporated into Mueller-Hinton agar.
-
Inoculation and Incubation: The prepared bacterial inoculum was spotted onto the surface of the antibiotic-containing agar plates. The plates were incubated at 35°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
Time-Kill Analysis:
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the compounds.
-
Bacterial Culture: MRSA strains were grown to the logarithmic phase in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: The culture was diluted to a starting inoculum of approximately 10⁵ to 10⁶ CFU/mL.
-
Antibiotic Exposure: this compound and linezolid were added to the bacterial suspensions at concentrations equal to 1x, 2x, and 4x their respective MICs. A growth control without any antibiotic was also included.
-
Sampling and Viable Counts: Aliquots were removed from each culture at 0, 1, 3, 5, 7, and 24 hours of incubation. Serial dilutions of the aliquots were plated on agar plates.
-
Data Analysis: After incubation, the number of colonies on each plate was counted to determine the number of viable bacteria (CFU/mL) at each time point. The change in log₁₀ CFU/mL over time was plotted.
Murine Systemic Infection Model:
This model was used to evaluate the in vivo efficacy of the antibiotics in a lethal infection.
-
Animal Model: Specific pathogen-free mice were used.
-
Infection: Mice were intraperitoneally injected with a lethal dose of an MRSA suspension containing 5% mucin.
-
Treatment: One hour after infection, mice were orally administered with various doses of this compound or linezolid. A control group received the vehicle only.
-
Observation: The survival of the mice was monitored for 7 days.
-
Efficacy Determination: The 50% effective dose (ED₅₀) was calculated using probit analysis.
Visualizing the Mechanisms and Workflows:
To better understand the processes involved, the following diagrams illustrate the mechanism of action of oxazolidinones and a typical experimental workflow for evaluating antibiotic efficacy.
Caption: Mechanism of action of oxazolidinones like this compound and linezolid.
Caption: Workflow for comparing the efficacy of this compound and linezolid against MRSA.
References
Validating the In Vivo Efficacy of DA-7867 Against Vancomycin-Resistant Enterococci (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of DA-7867, a novel oxazolidinone, against Vancomycin-Resistant Enterococci (VRE), with other therapeutic alternatives. The data presented is compiled from preclinical studies to aid in the evaluation of this compound for further development.
Executive Summary
Vancomycin-Resistant Enterococci (VRE) present a significant challenge in clinical settings due to their intrinsic and acquired resistance to multiple antibiotics. This compound, a new oxazolidinone derivative, has demonstrated potent in vitro and in vivo activity against VRE, often exceeding the efficacy of existing treatments like linezolid. This guide summarizes the available preclinical data, comparing this compound with other antibiotics used to treat VRE infections, and provides detailed experimental protocols to support further research.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and its comparators against VRE in murine infection models. The data is primarily based on the 50% effective dose (ED₅₀), which represents the dose required to protect 50% of the infected mice from death, and reduction in bacterial load (CFU).
| Compound | VRE Strain | Infection Model | ED₅₀ (mg/kg) | Comparator | Comparator ED₅₀ (mg/kg) | Fold Improvement | Reference |
| This compound | E. faecium | Systemic | 1.4 - 11.6 | Linezolid | - | 2-6x better efficacy | [1] |
| This compound | E. faecium U1211 | Pouch | - | Linezolid | - | More effective in reducing CFU | [1] |
| Compound | VRE Strain(s) | Infection Model | Dosage | Outcome | Reference |
| Linezolid | E. faecium & E. faecalis | Bacteremia | 120 mg/kg SC bid | Reduced VRE blood and target tissue densities.[2][3] | [2][3] |
| Tedizolid | E. faecium & E. faecalis | Bacteremia | 10 mg/kg/day IP | Less efficacious than linezolid in this model.[2][3] | [2][3] |
| Daptomycin | E. faecium | Endocarditis | 45 mg/kg/day or 90 mg/kg/day SC | High dose associated with better bacterial clearance.[4] | [4] |
| Oritavancin | E. faecium & E. faecalis | Galleria mellonella survival | Humanized weight-based dose | Most efficacious single agent in this model.[5] | [5] |
| Dalbavancin | - | - | - | Data on in vivo efficacy against VRE is limited. | |
| Tigecycline | E. faecalis | Wound | - | Showed significant antimicrobial efficacy.[6] | [6] |
| Quinupristin/Dalfopristin | E. faecium | - | 7.5 mg/kg IV q8h | Clinical success rate of 73.6% in a human study.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.
Murine Systemic Infection Model (for this compound and Linezolid)
This model is designed to evaluate the systemic efficacy of antimicrobial agents.
1. Animal Model:
-
Species: ICR male mice
-
Age: 3 to 4 weeks old
2. Infection Protocol:
-
Mice are infected intraperitoneally with a suspension of the challenge VRE strain in 5% mucin.
-
The bacterial inoculum is calibrated to be sufficient to cause 100% mortality in the untreated control group.
3. Drug Administration:
-
This compound and linezolid are administered orally.
-
The first dose is given 1 hour after the bacterial infection.
-
Multiple dosage groups are established to determine the ED₅₀.
4. Observation and Endpoint:
-
Mortality is observed for 10 days post-infection.
-
The 50% effective dose (ED₅₀) and 95% confidence limits are determined using Probit analysis.[1]
Murine Bacteremia Model (for Linezolid and Tedizolid)
This model assesses the efficacy of antibiotics in a bloodstream infection.
1. Animal Model:
-
Species: BALB/c mice
2. Infection Protocol:
-
The infectious dose (ID₉₅) of the VRE strain is determined in pilot studies to establish a non-lethal, reliable, and durable infection in 95% of the animals.
-
Infection is induced via tail vein injection of the VRE inoculum.[3]
3. Drug Administration:
-
Linezolid: 120 mg/kg administered subcutaneously twice daily (bid).
-
Tedizolid: 10 mg/kg/day administered intraperitoneally.
-
These doses are selected to simulate human pharmacokinetic and pharmacodynamic profiles.[2]
4. Evaluation:
-
At 24 hours after the last dose (day 4), half of the surviving mice are euthanized for an end-of-therapy (EOT) evaluation.
-
Blood, kidneys, spleen, and lungs are collected for quantitative culture to determine bacterial load (CFU).
-
The remaining half of the mice are evaluated for "relapse" on day 8 (after 4 antibiotic-free days) through quantitative culture of the same organs.[2]
Rat Infective Endocarditis Model (for Daptomycin)
This model evaluates the efficacy of antibiotics in a deep-seated infection.
1. Animal Model:
-
Species: Male Wistar rats
2. Infection Protocol:
-
An infective endocarditis (IE) model is established.
3. Drug Administration:
-
Daptomycin: Administered subcutaneously at doses of 45 mg/kg/day or 90 mg/kg/day to simulate conventional and high human doses, respectively.
-
Treatment duration is 3 days.
4. Evaluation:
-
The primary outcome is the bacterial clearance from the cardiac vegetations.[4]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described in vivo experiments.
Caption: Murine Systemic Infection Workflow.
Caption: Murine Bacteremia Model Workflow.
Mechanism of Action: Oxazolidinones
This compound, like other oxazolidinones such as linezolid and tedizolid, exerts its antibacterial effect by inhibiting bacterial protein synthesis. This class of antibiotics binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex essential for the translation process. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.
Caption: Oxazolidinone Mechanism of Action.
Conclusion
The available preclinical data strongly suggest that this compound is a promising candidate for the treatment of VRE infections, demonstrating superior in vivo efficacy compared to linezolid in murine models.[1] Its potent activity warrants further investigation and clinical development. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the potential of this compound in the context of current and emerging therapies for multidrug-resistant Gram-positive infections.
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
- 3. Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity and in vivo efficacy of tigecycline alone and in combination with daptomycin and rifampin against Gram-positive cocci isolated from surgical wound infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of quinupristin/dalfopristin for the treatment of infections caused by vancomycin-resistant Enterococcus faecium. Synercid Emergency-Use Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between DA-7867 and Other Antibiotic Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DA-7867, a novel oxazolidinone antibiotic, demonstrates potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. A key attribute of the oxazolidinone class, including this compound, is its unique mechanism of action which translates to a lack of cross-resistance with other major antibiotic classes. This guide provides a comprehensive comparison of this compound's performance against bacteria resistant to other antibiotics, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the development of new antibiotics with novel mechanisms of action. This compound is a new hetero-ring-substituted pyridine-containing oxazolidinone that has shown superior potency compared to linezolid, another member of the same class. The primary mode of action for oxazolidinones is the inhibition of bacterial protein synthesis at the initiation phase, a mechanism distinct from that of other antibiotic classes. This distinction is the fundamental reason for the absence of cross-resistance. This guide will objectively compare the in vitro activity of this compound against various resistant phenotypes and provide the underlying experimental context.
Comparative Efficacy of this compound Against Resistant Strains
This compound maintains its high potency against bacterial strains that have developed resistance to other commonly used antibiotic classes, including β-lactams, macrolides, aminoglycosides, and fluoroquinolones.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and other antibiotics against various resistant bacterial strains. The data clearly indicates that while resistance to other antibiotics is high, the efficacy of this compound remains unaffected.
Table 1: In Vitro Activity of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) [1]
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | ≤0.06 - 0.25 | 0.12 | 0.25 |
| Linezolid | 0.5 - 2 | 1 | 2 |
| Erythromycin | 0.25 - >128 | >128 | >128 |
| Clindamycin | ≤0.06 - >128 | >128 | >128 |
| Gentamicin | ≤0.12 - >128 | >128 | >128 |
| Levofloxacin | 0.25 - 32 | 16 | 32 |
| Tetracycline | ≤0.25 - >128 | >128 | >128 |
Table 2: In Vitro Activity of this compound against Vancomycin-Resistant Enterococci (VRE) [2]
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | ≤0.05 - 0.39 | 0.2 | 0.2 |
| Linezolid | 0.5 - 3.13 | 1.56 | 3.13 |
| Ampicillin | 0.78 - >125 | 62.5 | >125 |
| Vancomycin | 1.56 - >1,000 | >1,000 | >1,000 |
Table 3: In Vitro Activity of this compound against Penicillin-Resistant Streptococcus pneumoniae (PRSP) [2]
| Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| This compound | 0.05 - 0.39 | 0.2 | 0.39 |
| Linezolid | 0.39 - 1.56 | 0.78 | 1.56 |
| Penicillin G | 0.1 - 6.25 | 3.13 | 3.13 |
| Cefotaxime | 0.05 - 12.5 | 1.56 | 3.13 |
| Erythromycin | ≤0.01 - >125 | >125 | >125 |
Mechanism of Action: Inhibition of Protein Synthesis Initiation
The lack of cross-resistance is attributed to the unique mechanism of action of oxazolidinones. They inhibit the initiation of protein synthesis, a very early step in this crucial process. Other antibiotic classes that target protein synthesis, such as macrolides, aminoglycosides, and tetracyclines, act on later stages of elongation.
dot
Caption: Mechanism of action of this compound.
Experimental Protocols
The data presented in this guide were obtained using standardized methodologies to assess antimicrobial susceptibility.
Minimum Inhibitory Concentration (MIC) Determination
A general protocol for determining the MIC of this compound against various bacterial strains is as follows, based on the agar dilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
dot
References
The Untapped Potential of DA-7867: A Comparative Guide to Synergistic Possibilities with β-Lactam Antibiotics
For Immediate Release
While direct experimental data on the synergistic effects of the novel oxazolidinone DA-7867 with β-lactam antibiotics remains to be published, this guide explores the potential for such combinations by examining existing research on other oxazolidinones, primarily linezolid. This analysis provides a framework for understanding the potential benefits and mechanisms of combining this compound with β-lactams, offering valuable insights for researchers, scientists, and drug development professionals.
The primary mechanism of action for oxazolidinones like this compound is the inhibition of bacterial protein synthesis, an entirely different pathway from the cell wall synthesis inhibition characteristic of β-lactam antibiotics. This difference in targets presents a strong theoretical basis for synergistic activity, a phenomenon observed with other antibiotic classes.
A Look at Oxazolidinone-β-Lactam Combinations: The Case of Linezolid
Studies investigating the combination of linezolid with β-lactam antibiotics have demonstrated the potential for synergistic or, at the very least, indifferent interactions, with antagonism being a rare outcome. This suggests that combination therapy could be a viable strategy to enhance efficacy, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
One of the key metrics used to quantify synergy is the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is generally considered synergistic. The following table summarizes findings from studies on linezolid in combination with various β-lactams against MRSA.
| Oxazolidinone | β-Lactam Antibiotic | Bacterial Strain(s) | FICI Range | Outcome |
| Linezolid | Amoxicillin | MRSA | 0.37 - 0.49 | Synergy |
| Linezolid | Imipenem | MRSA | Not Specified | Synergy |
| Linezolid | Imipenem | Vancomycin-Resistant E. faecium | 0.49 | Synergy |
This table is a compilation of data from multiple sources and serves as an illustrative example of oxazolidinone-β-lactam interactions.
Postulated Mechanism of Synergy
The synergistic effect of combining a protein synthesis inhibitor, such as an oxazolidinone, with a cell wall synthesis inhibitor, like a β-lactam, is thought to stem from a multi-pronged attack on the bacterial cell. The inhibition of protein synthesis by the oxazolidinone may impair the production of enzymes and structural proteins necessary for cell wall repair and the bacterial stress response. This could render the bacterium more susceptible to the disruptive action of β-lactam antibiotics on peptidoglycan synthesis. Specifically in MRSA, it is suggested that protein synthesis inhibitors may affect the functionality of Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin resistance.
Experimental Protocols for Synergy Testing
To empirically determine the synergistic potential of this compound with β-lactam antibiotics, standardized in vitro methods such as the checkerboard assay and the time-kill assay are essential.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration Index (FICI) of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the desired β-lactam antibiotic in an appropriate solvent. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, add decreasing concentrations of this compound. Along the y-axis, add decreasing concentrations of the β-lactam antibiotic. The final plate will contain a grid of antibiotic combinations. Include wells for each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no antibiotic).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., MRSA) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth. Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation: Prepare tubes of CAMHB containing the antibiotics alone and in combination at concentrations informed by the checkerboard assay (e.g., 0.5 x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculum: Prepare a log-phase bacterial culture and inoculate each tube to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of each aliquot and plate onto agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the existing data on other oxazolidinones strongly suggests that the combination of this compound with β-lactam antibiotics warrants investigation. Such studies could reveal a potent synergistic relationship, potentially offering a new therapeutic strategy against challenging multidrug-resistant pathogens. The experimental protocols outlined in this guide provide a clear roadmap for researchers to explore this promising avenue. Further preclinical and clinical studies are necessary to validate these potential synergies and establish the clinical utility of this compound in combination therapies.
A Head-to-Head Battle of Bacterial Protein Synthesis Inhibitors: DA-7867 vs. Linezolid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the protein synthesis inhibition capabilities of the novel oxazolidinone DA-7867 and the established antibiotic linezolid. This analysis is supported by experimental data to inform research and development efforts in the pursuit of new antimicrobial agents.
The rise of antibiotic-resistant bacteria necessitates the development of new and more potent drugs. Oxazolidinones are a critical class of antibiotics that inhibit bacterial protein synthesis, a fundamental process for bacterial survival. Linezolid, the first clinically approved oxazolidinone, has been a valuable tool in treating infections caused by multidrug-resistant Gram-positive bacteria. This compound is a newer oxazolidinone derivative developed to improve upon the activity of linezolid. This guide delves into a direct comparison of their efficacy in halting bacterial protein synthesis.
Quantitative Comparison of Protein Synthesis Inhibition
Experimental data demonstrates that this compound is a significantly more potent inhibitor of bacterial protein synthesis than linezolid. The 50% inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric for this comparison. In a coupled transcription-translation assay utilizing a luciferase reporter, this compound exhibited an IC50 value approximately eight times lower than that of linezolid, indicating substantially greater potency at the molecular level.[1]
| Compound | 50% Inhibitory Concentration (IC50) for Protein Synthesis |
| This compound | 0.157 µM[1] |
| Linezolid | 1.270 µM[1] |
This enhanced in vitro activity against the core machinery of protein synthesis translates to superior antibacterial efficacy. Studies have shown that the minimum inhibitory concentration for 90% of organisms (MIC90) for this compound is consistently lower than that of linezolid against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mechanism of Action: Halting Protein Production at its Inception
Both this compound and linezolid belong to the oxazolidinone class of antibiotics and share a common mechanism of action. They inhibit the initiation phase of bacterial protein synthesis. This is a crucial distinction from many other classes of protein synthesis inhibitors that act at the elongation stage.
By binding to the 50S ribosomal subunit, these compounds prevent the formation of the 70S initiation complex, which is the complete ribosome ready to begin protein synthesis. This complex consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator transfer RNA (fMet-tRNA). The inability to form this complex effectively shuts down the production of all bacterial proteins, leading to a bacteriostatic effect.
Experimental Protocols
The determination of the IC50 values for this compound and linezolid was performed using a coupled transcription-translation assay. This in vitro method allows for the simultaneous synthesis of mRNA from a DNA template and the subsequent translation of that mRNA into a protein. The protein produced in this assay is luciferase, an enzyme that generates light, which can be easily and sensitively quantified.
Coupled Transcription-Translation Assay Protocol
Objective: To determine the concentration of this compound and linezolid required to inhibit bacterial protein synthesis by 50%.
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
DNA template: pBEST vector encoding firefly luciferase
-
Amino acid mixture
-
ATP and GTP
-
This compound and linezolid stock solutions
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the bacterial cell-free extract, the pBEST-luciferase DNA template, the amino acid mixture, and the energy source (ATP/GTP).
-
Inhibitor Addition: Add varying concentrations of this compound or linezolid to the reaction tubes. A control reaction with no inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation to occur.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each reaction tube. This reagent contains the substrate for the luciferase enzyme.
-
Luminometry: Immediately measure the light output of each reaction using a luminometer. The amount of light produced is directly proportional to the amount of functional luciferase synthesized.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each drug concentration relative to the no-inhibitor control. Plot the percent inhibition against the drug concentration and determine the IC50 value, which is the concentration at which there is 50% inhibition of luciferase activity.
Conclusion
The experimental evidence clearly indicates that this compound is a more potent inhibitor of bacterial protein synthesis than linezolid. Its significantly lower IC50 value suggests a stronger interaction with the bacterial ribosome, leading to more effective disruption of the initiation of protein synthesis. This enhanced molecular activity is a promising indicator for its potential as a next-generation antibiotic for treating challenging Gram-positive infections. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic advantages of this compound over existing oxazolidinones.
References
A Head-to-Head In Vitro Comparison of the Oxazolidinones DA-7867 and Tedizolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two oxazolidinone antibiotics, DA-7867 and tedizolid. Both compounds are known for their activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains. This document summarizes their antibacterial potency, outlines the experimental methods used for in vitro testing, and illustrates their mechanism of action.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and tedizolid against various clinically relevant Gram-positive bacteria. The data is compiled from multiple in vitro studies. It is important to note that the studies for this compound were conducted in the early 2000s, while the data for tedizolid is more recent.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus (all) | 100 | ≤0.06 - 0.25 | 0.12 | 0.25 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 50 | 0.12 - 0.25 | 0.12 | 0.25 | [1] |
| Methicillin-susceptible S. aureus (MSSA) | 50 | ≤0.06 - 0.25 | 0.12 | 0.12 | [1] |
| Enterococcus faecalis (all) | 50 | ≤0.06 - 0.12 | 0.12 | 0.12 | [1] |
| Vancomycin-resistant E. faecalis (VRE) | 25 | ≤0.06 - 0.12 | 0.12 | 0.12 | [1] |
| Enterococcus faecium (all) | 50 | ≤0.06 - 0.12 | 0.12 | 0.12 | [1] |
| Vancomycin-resistant E. faecium (VRE) | 25 | ≤0.06 - 0.12 | 0.12 | 0.12 | [1] |
| Streptococcus pneumoniae | 100 | ≤0.008 - 0.12 | 0.03 | 0.06 | [1] |
| Penicillin-resistant S. pneumoniae | 50 | 0.015 - 0.39 | 0.1 | 0.2 | [2] |
Table 2: In Vitro Activity of Tedizolid against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |
| Staphylococcus aureus (all) | 160 | 0.12 - 0.5 | 0.25 | 0.25 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 122 | 0.12 - 0.5 | 0.25 | 0.25 | [3] |
| Methicillin-susceptible S. aureus (MSSA) | 38 | 0.12 - 0.5 | 0.25 | 0.25 | [3] |
| Coagulase-negative staphylococci | 10 | 0.12 - 0.25 | - | - | [3] |
| Enterococcus faecalis | 89 | - | 0.25 | 0.25 | [4] |
| Streptococcus pyogenes | 1 | 0.12 | - | - | [3] |
| Streptococcus agalactiae | 2 | 0.25 | - | - | [3] |
| Viridans group streptococci | 16 | 0.03 - 0.25 | 0.25 | 0.25 | [3] |
Experimental Protocols
The in vitro activity data presented above was primarily generated using standardized antimicrobial susceptibility testing methods, namely agar dilution and broth microdilution, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: A specific volume of each antimicrobial dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured overnight and then suspended in a saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different antimicrobial concentrations.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[5]
Broth Microdilution Method
The broth microdilution method is another widely used technique for determining MIC values and is particularly suitable for testing a large number of isolates.[6]
-
Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial twofold dilutions of the antimicrobial agent in a suitable broth medium, such as cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A standardized inoculum is prepared from a pure culture of the test organism, similar to the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity or growth in the wells.[7]
Mandatory Visualization
Mechanism of Action of Oxazolidinones
Both this compound and tedizolid belong to the oxazolidinone class of antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis.[8][9] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.
Caption: Mechanism of action of this compound and tedizolid.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using either the agar or broth dilution method.
Caption: Generalized workflow for MIC determination.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating DA-7867: A Novel Oxazolidinone with Potent Activity Against Linezolid-Resistant Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to linezolid, a critical last-resort antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria, necessitates the development of novel therapeutic agents. DA-7867, a new oxazolidinone derivative, has demonstrated promising activity against a range of Gram-positive pathogens, including those resistant to linezolid. This guide provides an objective comparison of this compound's performance against linezolid, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data Presentation: In Vitro and In Vivo Efficacy
This compound has consistently shown superior potency compared to linezolid against various clinically important Gram-positive bacteria in both in vitro and in vivo studies.
In Vitro Susceptibility Data
Multiple studies have demonstrated that this compound exhibits lower minimum inhibitory concentrations (MICs) than linezolid against a variety of bacterial strains. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency.
One study reported that the MIC₉₀ of this compound for methicillin-resistant Staphylococcus aureus (MRSA) was fourfold lower than that of linezolid.[1] For vancomycin-resistant enterococci (VRE), the MIC₉₀ of this compound was 16-fold lower than linezolid.[1] Another investigation found that the MIC₉₀ of this compound for staphylococcal strains was eightfold lower than that of linezolid.[2] Furthermore, this compound has shown potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1]
While direct comparative MIC data of this compound against specific, well-characterized linezolid-resistant strains (e.g., those with G2576T mutations or carrying the cfr gene) is limited in the public domain, preliminary reports indicate that this compound maintains strong activity against laboratory-selected linezolid-resistant mutants.[1]
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Linezolid against Gram-Positive Isolates
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 0.2-0.78 | 0.39 | 0.78 |
| Linezolid | 3.13 | 3.13 | 3.13 | |
| Vancomycin-Resistant Enterococci (VRE) | This compound | 0.05-0.39 | 0.2 | 0.2 |
| Linezolid | 1.56-3.13 | 1.56 | 3.13 | |
| Penicillin-Resistant S. pneumoniae (PRSP) | This compound | 0.05-0.39 | - | 0.39 |
| Linezolid | - | - | 1.56 |
Data compiled from published studies.[1][2]
In Vivo Efficacy Data
In murine infection models, this compound has demonstrated greater efficacy than linezolid in treating systemic and localized infections caused by multidrug-resistant Gram-positive bacteria. The 50% effective dose (ED₅₀), which is the dose required to protect 50% of infected animals from death, is a key measure of in vivo potency.
Table 2: Comparative In Vivo Efficacy (ED₅₀ in mg/kg) of this compound and Linezolid in Murine Infection Models
| Infection Model | Pathogen | This compound | Linezolid |
| Systemic Infection | MRSA | 1.4 - 11.6 | 2 to 6 times higher than this compound |
| VRE | 1.4 - 11.6 | 2 to 6 times higher than this compound | |
| PRSP | 1.4 - 11.6 | 2 to 6 times higher than this compound | |
| Respiratory Tract Infection | PRSP | 5 times more potent than linezolid | - |
| Pouch Infection (CFU Reduction) | MRSA & VRE | More effective than linezolid | - |
Data compiled from a published study.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and linezolid are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates overnight. Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Murine Systemic Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in a systemic infection.
-
Animal Model: Typically, male ICR mice are used.
-
Infection: Mice are infected intraperitoneally with a bacterial suspension containing a lethal dose of the pathogen (e.g., MRSA, VRE, or PRSP) in a mucin-containing medium to enhance virulence.
-
Treatment: this compound and linezolid are administered orally at various doses at specified time points post-infection (e.g., 1 and 6 hours).
-
Observation: The animals are monitored for a set period (e.g., 7 days), and mortality is recorded.
-
Endpoint: The ED₅₀ is calculated using probit analysis to compare the efficacy of the compounds.
Murine Pouch Infection Model
This localized infection model assesses the ability of an antimicrobial agent to reduce the bacterial load at the site of infection.
-
Pouch Formation: An air pouch is created on the back of mice by subcutaneous injection of sterile air.
-
Infection: A suspension of the test organism (e.g., MRSA or VRE) is injected into the air pouch.
-
Treatment: The test compounds are administered orally at different doses.
-
Bacterial Load Determination: After a specified time (e.g., 24 hours), the fluid from the pouch is aspirated, and the number of viable bacteria (CFU) is determined by plating serial dilutions on appropriate agar media.
-
Endpoint: The reduction in CFU in treated groups is compared to that in the untreated control group to determine the in vivo bactericidal or bacteriostatic activity.
Mandatory Visualizations
Signaling Pathway of Linezolid Resistance
Linezolid resistance in Gram-positive bacteria primarily arises from two mechanisms: mutations in the 23S ribosomal RNA (rRNA) gene and the acquisition of the chloramphenicol-florfenicol resistance (cfr) gene. The following diagram illustrates these pathways.
Caption: Mechanisms of Linezolid Resistance in Bacteria.
Experimental Workflow for MIC Determination
The broth microdilution method is a standardized in vitro technique to determine the minimum inhibitory concentration of an antimicrobial agent.
Caption: Workflow for Broth Microdilution MIC Assay.
Logical Relationship of In Vivo Efficacy Evaluation
This diagram outlines the logical flow of evaluating the in vivo efficacy of this compound in comparison to linezolid using murine infection models.
Caption: Logical Flow of In Vivo Efficacy Studies.
References
- 1. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing a Novel Oxazolidinone: A Guide to Investigating the Antagonistic Potential of DA-7867
Executive Summary
DA-7867 is a novel oxazolidinone antibiotic that has demonstrated potent in vitro and in vivo activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] As with any new antimicrobial agent, a thorough understanding of its potential interactions with other concurrently administered antibiotics is crucial for its safe and effective clinical application. To date, specific studies detailing the antagonistic, synergistic, or indifferent interactions of this compound with other antimicrobial classes have not been published in peer-reviewed literature.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for conducting antagonism studies involving this compound. The guide outlines the standard experimental protocols, including the checkerboard assay and time-kill curve analysis, which are fundamental to elucidating the nature of drug-drug interactions. Furthermore, it summarizes the known in vitro activity of this compound to serve as a baseline for future comparative studies and illustrates the established mechanism of action for the oxazolidinone class of antibiotics.
Introduction to this compound
This compound is a hetero-ring-substituted pyridine-containing oxazolidinone.[1] Like other antibiotics in its class, its mechanism of action involves the inhibition of bacterial protein synthesis.[3][4] Specifically, oxazolidinones bind to the 50S ribosomal subunit at the peptidyltransferase center (PTC), interfering with the formation of the initiation complex necessary for the translation process.[3][5][6] This unique mechanism of action means there is no observed cross-resistance with other antibiotic classes.[1]
Studies have shown that this compound is more potent than linezolid, another oxazolidinone, against various clinically important pathogens.[1][2] The MIC90 (Minimum Inhibitory Concentration for 90% of isolates) of this compound against staphylococci has been reported to be eightfold lower than that of linezolid.[1]
Experimental Protocols for Antagonism Studies
To investigate the potential for antagonism between this compound and other antimicrobials, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to assess the in vitro interaction of two antimicrobial agents against a specific bacterial isolate. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the second antimicrobial agent at concentrations significantly higher than their respective Minimum Inhibitory Concentrations (MICs).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions for the two antibiotics. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antibiotic are made along the y-axis. This creates a "checkerboard" of varying concentration combinations. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well without any antibiotics.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism and dilute it to the final desired concentration (typically 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[7][8]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents alone and in combination over time.
-
Preparation of Cultures: Prepare a logarithmic-phase broth culture of the test organism.
-
Exposure to Antimicrobials: Add this compound and/or the second antimicrobial agent at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to separate culture tubes. Include a growth control culture without any antibiotics.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from each culture tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration and combination.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity: A ≥ 3 log10 reduction in the initial CFU/mL at 24 hours.
In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound against various bacterial isolates. This data provides a baseline for the potency of this compound and is essential for designing antagonism studies.
| Organism (Number of Isolates) | This compound MIC Range (μg/mL) | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) |
| Methicillin-susceptible S. aureus (30) | ≤0.06–0.25 | 0.12 | 0.25 |
| Methicillin-resistant S. aureus (70) | 0.12–0.25 | 0.25 | 0.25 |
| Vancomycin-susceptible E. faecalis (30) | 0.12–0.5 | 0.25 | 0.5 |
| Vancomycin-resistant E. faecalis (10) | 0.25–0.5 | 0.5 | 0.5 |
| Vancomycin-susceptible E. faecium (20) | 0.12–0.25 | 0.12 | 0.25 |
| Vancomycin-resistant E. faecium (30) | 0.12–0.25 | 0.25 | 0.25 |
| Penicillin-susceptible S. pneumoniae (30) | ≤0.06–0.25 | 0.12 | 0.12 |
| Penicillin-resistant S. pneumoniae (30) | 0.12–0.25 | 0.25 | 0.25 |
Data adapted from Yong D, et al. Antimicrob Agents Chemother. 2004.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for in vitro antagonism studies.
Caption: Mechanism of action of oxazolidinones.
Conclusion and Future Directions
This compound is a promising new oxazolidinone with potent antibacterial activity. However, the absence of published data on its interactions with other antimicrobial agents represents a significant knowledge gap. The potential for antagonism is a critical consideration in clinical practice, as it could lead to therapeutic failure. Therefore, there is a clear and urgent need for comprehensive in vitro and in vivo studies to evaluate the interaction profile of this compound with commonly co-administered antibiotics, such as beta-lactams, aminoglycosides, and fluoroquinolones. The experimental frameworks provided in this guide offer a robust starting point for researchers to undertake these vital investigations. The resulting data will be invaluable for establishing safe and effective combination therapy regimens involving this compound.
References
- 1. In Vitro Activities of this compound, a Novel Oxazolidinone, against Recent Clinical Isolates of Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of this compound, a New Oxazolidinone, against Aerobic Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
DA-7867 Demonstrates Superior Efficacy in Preclinical Models of Bacterial Infection
A comprehensive analysis of in vivo data highlights the enhanced potency of the novel oxazolidinone, DA-7867, over linezolid in treating infections caused by multidrug-resistant Gram-positive bacteria.
Researchers and drug development professionals are continually seeking more effective antimicrobial agents to combat the growing threat of antibiotic resistance. This compound, a new oxazolidinone derivative, has emerged as a promising candidate, consistently outperforming the established drug linezolid in various animal infection models. This guide provides a detailed comparison of this compound and linezolid, supported by experimental data from murine studies, to inform preclinical research and development efforts.
Superior In Vivo Efficacy of this compound
This compound has demonstrated significantly greater efficacy compared to linezolid in murine models of systemic and respiratory tract infections, as well as in a localized infection model. The 50% effective dose (ED₅₀) values, which represent the dose of a drug that is effective in 50% of the tested population, were consistently lower for this compound, indicating its higher potency.
In a systemic infection model using various Gram-positive pathogens, this compound was two to six times more effective than linezolid.[1][2] This enhanced activity was also observed in a respiratory tract infection model, where this compound was five times more potent than linezolid against penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2] Furthermore, in a pouch model designed to mimic localized soft tissue infections, this compound was more effective at reducing the colony-forming units (CFU) of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) than linezolid.[1][2]
A study focusing on infections caused by Nocardia brasiliensis in BALB/c mice also highlighted the potential of this compound. While a low dose of 10 mg/kg administered once daily did not show a significant clinical difference from the control, the study noted that this compound achieves much higher plasma concentrations than linezolid, suggesting that alternative dosing regimens could yield more substantial therapeutic effects.[3][4]
The following table summarizes the comparative in vivo efficacy of this compound and linezolid in key animal infection models.
| Animal Model | Pathogen | Efficacy Endpoint | This compound | Linezolid | Fold Improvement |
| Systemic Infection | S. aureus (including MRSA), S. pneumoniae (including PRSP), VRE | ED₅₀ (mg/kg) | 1.4 - 11.6 | - | 2-6x |
| Respiratory Tract Infection | Penicillin-Resistant S. pneumoniae (PRSP) | ED₅₀ (mg/kg) | - | - | 5x |
| Pouch Model | MRSA, VRE | CFU Reduction | More Effective | Less Effective | - |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound belongs to the oxazolidinone class of antibiotics, which exert their antibacterial effect by inhibiting protein synthesis in bacteria.[1][3][4] This class of drugs binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis. This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors. In vitro studies have shown that this compound has a significantly higher inhibitory activity on protein synthesis compared to linezolid.[1]
The following diagram illustrates the general mechanism of action for oxazolidinone antibiotics like this compound.
References
- 1. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 2. A mouse air pouch model for evaluating the anti-bacterial efficacy of phage MR-5 in resolving skin and soft tissue infection induced by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Models for Staphylococcal Infection | Semantic Scholar [semanticscholar.org]
- 4. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DA-7867: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for DA-7867, a novel oxazolidinone antibiotic. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety and regulatory compliance. As this compound is intended for research purposes only, it is imperative to handle its disposal with the utmost care, treating it as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a laboratory coat, and chemical safety goggles. If there is a risk of aerosol generation, a face shield is also recommended. |
| Ventilation | Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood. |
| General Handling | Avoid inhalation of dust, mist, or vapors. Prevent contact with skin and eyes. Do not consume food or drink in handling areas. Wash hands thoroughly after handling. |
| Storage of Waste | Store waste in a designated, secure, and well-ventilated location. Keep waste containers tightly closed. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place unused or expired pure this compound directly into a designated, clearly labeled hazardous waste container.
-
Collect contaminated consumables, such as weighing paper, pipette tips, and gloves, in a separate, sealed plastic bag or container also labeled as hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
-
-
Sharps Waste:
-
Dispose of any needles or other sharps contaminated with this compound in a designated sharps container.
-
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment and Clean-up:
-
For liquid spills, use an absorbent material to contain and soak up the spill.
-
For solid spills, gently sweep the material to avoid creating dust and place it in a sealed container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the clean-up.
Step 3: Final Disposal
All waste streams containing this compound must be disposed of as hazardous pharmaceutical waste.
-
Engage a certified hazardous waste disposal vendor for the final disposal of all this compound waste.
-
Ensure all waste containers are securely sealed and properly labeled according to your institution's and local regulations before collection.
-
Maintain a detailed record of the disposed waste, including quantities and disposal dates.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Logical workflow for the proper disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
